3-bromo-1-methyl-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDWKILCVWZZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625622 | |
| Record name | 3-Bromo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326474-67-3 | |
| Record name | 3-Bromo-1-methyl-1H-indazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10625622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 326474-67-3 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-bromo-1-methyl-1H-indazole CAS number
An In-Depth Technical Guide to 3-bromo-1-methyl-1H-indazole (CAS: 326474-67-3): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a halogenated heterocyclic compound that has emerged as a critical building block for medicinal chemists and drug development professionals. Its structural architecture, featuring a stable indazole core, a methyl group at the N1 position, and a reactive bromine atom at the C3 position, makes it an exceptionally versatile synthon. The N1-methylation prevents tautomerization and provides a consistent structural element, while the C3-bromo substituent serves as a key functional handle for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, validated synthesis protocols with mechanistic insights, its strategic application in the synthesis of pharmacologically active molecules, and essential safety and handling information. The Chemical Abstracts Service (CAS) registry number for this compound is 326474-67-3.[1][2][3]
Part 1: Physicochemical and Spectroscopic Profile
The unique characteristics of this compound are rooted in its molecular structure. Understanding these properties is fundamental to its effective use in synthesis and research.
Key Properties
A summary of the essential physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 326474-67-3 | [1][3][4] |
| Molecular Formula | C₈H₇BrN₂ | [1][3][5] |
| Molecular Weight | 211.06 g/mol | [3][5] |
| Physical Form | Solid | [3] |
| Melting Point | 35-40 °C | [3] |
| SMILES | Cn1nc(Br)c2ccccc12 | [3][5] |
| InChI Key | NRDWKILCVWZZDP-UHFFFAOYSA-N | [3] |
| pKa (Predicted) | -0.36 ± 0.50 | [1] |
| Purity (Typical) | ≥97% | [3] |
Structural & Spectroscopic Analysis
The structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The methyl group on the N1 nitrogen atom fixes the tautomeric form, which is crucial for predictable reactivity and biological interactions. The bromine atom at the 3-position significantly influences the electron distribution of the ring system and serves as the primary site for synthetic modification.
While comprehensive, publicly available spectroscopic data such as ¹H NMR and ¹³C NMR spectra are often found on supplier websites, detailed analyses from peer-reviewed literature are essential for unambiguous characterization.[2] Predicted mass spectrometry data indicates a monoisotopic mass of 209.97926 Da.[5]
Part 2: Synthesis and Mechanistic Rationale
The synthesis of this compound can be approached via two primary logical pathways: the bromination of 1-methyl-1H-indazole or the methylation of 3-bromo-1H-indazole. The choice of route often depends on the availability and cost of starting materials, as well as desired regioselectivity.
Workflow: Synthesis via N-Methylation of 3-bromo-1H-indazole
A common and reliable method involves the N-methylation of commercially available 3-bromo-1H-indazole. This pathway offers excellent control over the final product, as the C3-bromine is already in place.
Caption: Synthetic workflow for this compound via N-methylation.
Experimental Protocol: N-Methylation of 3-bromo-1H-indazole
This protocol is a representative synthesis adapted from established chemical principles for N-alkylation of indazoles.[6]
-
Preparation : To a stirred solution of 3-bromo-1H-indazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base (1.1 eq), such as potassium hydroxide or sodium hydride, at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Causality : The use of a strong base is necessary to deprotonate the relatively acidic N-H proton of the indazole ring (pKa ≈ 14), forming the corresponding anion. DMF is an excellent solvent as it is polar enough to dissolve the reagents but is aprotic, preventing it from interfering with the nucleophilic anion. The reaction is cooled to control the exothermic deprotonation step.
-
-
Reaction : After stirring for approximately 15-30 minutes to ensure complete anion formation, add a methylating agent (1.1 eq), such as dimethyl sulfate or methyl iodide, dropwise while maintaining the temperature at 0 °C.
-
Causality : Dimethyl sulfate and methyl iodide are potent electrophiles, making them ideal for the Sₙ2 reaction with the indazole anion. The nucleophilic nitrogen of the anion attacks the methyl group, displacing the sulfate or iodide leaving group. Adding the agent dropwise prevents a rapid exotherm.
-
-
Monitoring : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Causality : The aqueous workup removes inorganic salts (e.g., potassium iodide) and any remaining DMF. Multiple extractions ensure efficient recovery of the organic-soluble product.
-
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
-
Trustworthiness : This multi-step purification process is self-validating. Washing with brine removes residual water, drying with sodium sulfate eliminates all traces of moisture, and column chromatography separates the desired N1-methylated product from any potential N2-isomer and other impurities, ensuring high purity of the final compound.
-
Part 3: Applications in Medicinal Chemistry & Drug Development
The indazole moiety is considered a "privileged scaffold" in medicinal chemistry.[7] It is a bioisostere of the naturally occurring indole ring and is found in numerous approved drugs, including the anti-cancer agent Axitinib and the antiemetic Granisetron.[7] The specific structure of this compound makes it a powerful intermediate for creating libraries of novel drug candidates.
The Role of the C3-Bromo Substituent
The bromine atom at the 3-position is the key to this compound's utility. It serves as a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.
Caption: Use of this compound in library synthesis.
By employing reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, researchers can rapidly append a wide variety of functional groups and molecular fragments to the indazole core. This strategy is central to structure-activity relationship (SAR) studies, where modifications are systematically made to a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The indazole scaffold itself often serves as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site of a biological target like a protein kinase.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring safety. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, general precautions for related bromo-indazoles can provide guidance.[8][9]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[9]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[10]
-
Fire Safety : In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[8] The compound may emit hazardous decomposition products like carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[8]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and the synthetic versatility afforded by the C3-bromo group make it an invaluable building block for the synthesis of novel therapeutics. This guide provides the foundational knowledge required for researchers and scientists to effectively and safely leverage the potential of this important heterocyclic intermediate in their drug discovery programs.
References
- 1. Page loading... [guidechem.com]
- 2. 326474-67-3|this compound|BLD Pharm [bldpharm.com]
- 3. 3-Bromo-1-methylindazole 97 326474-67-3 [sigmaaldrich.com]
- 4. This compound | 326474-67-3 [chemicalbook.com]
- 5. PubChemLite - this compound (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
- 6. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis - chemicalbook [chemicalbook.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Physical Properties of 3-bromo-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical properties of 3-bromo-1-methyl-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document is intended to serve as a practical resource, offering not just established data but also the scientific rationale behind its characterization and handling.
Introduction: The Significance of the Indazole Scaffold
The indazole core is a privileged scaffold in drug discovery, appearing in a multitude of compounds with diverse biological activities. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, in particular, serves as a versatile intermediate. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the methyl group at the 1-position influences the molecule's electronic properties and metabolic stability. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic campaigns and for predicting the behavior of its derivatives.
Core Physicochemical Properties
A precise understanding of the physical properties of this compound is critical for its handling, storage, and application in chemical synthesis. The following table summarizes the key physical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | |
| Appearance | Solid | |
| Melting Point | 35-40 °C | |
| Boiling Point | Not experimentally determined. Predicted values for related isomers are available. | |
| Density | Not experimentally determined. Predicted values for related isomers are available. | |
| CAS Number | 326474-67-3 | [1] |
Solubility Profile: A Practical Guide for the Synthetic Chemist
The solubility of a reagent is a critical parameter for reaction setup, purification, and formulation. While comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively published, qualitative information and data from related compounds suggest the following:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used for reactions involving indazoles.
-
Moderate to Good Solubility: Likely in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in ethers such as tetrahydrofuran (THF) and diethyl ether. Alcohols like methanol and ethanol are also expected to be suitable solvents.
-
Low Solubility: Anticipated in nonpolar hydrocarbon solvents like hexanes and petroleum ether. This property is often exploited during product isolation and purification by precipitation or crystallization.
-
Insoluble: Expected to be insoluble in water.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
To obtain precise solubility data, the following well-established shake-flask method is recommended.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., methanol, DMSO, dichloromethane).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: After equilibration, carefully filter the supernatant to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibrated standard curve.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic data is essential for the unambiguous identification and purity assessment of a chemical compound. While specific experimental spectra for this compound are not widely available in public databases, the expected spectral features are outlined below based on the analysis of related indazole derivatives.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and a characteristic singlet for the N-methyl group. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern. The N-methyl singlet is anticipated to appear in the range of 3.8-4.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shift of the carbon atom bearing the bromine (C3) will be significantly influenced by the halogen's electronegativity. The N-methyl carbon will have a characteristic signal in the aliphatic region.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. Key expected peaks include:
-
C-H stretching vibrations from the aromatic ring and the methyl group.
-
C=C and C=N stretching vibrations within the aromatic and pyrazole rings.
-
C-Br stretching vibration, typically found in the fingerprint region.
4.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for indazoles may involve the loss of the methyl group or cleavage of the pyrazole ring.
Synthesis and Handling
5.1. Synthetic Approach
A common synthetic route to N-alkylated indazoles involves the alkylation of the corresponding 1H-indazole. A plausible synthetic pathway for this compound is the methylation of 3-bromo-1H-indazole.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (General Procedure):
-
Deprotonation: To a solution of 3-bromo-1H-indazole in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Methylation: After stirring for a period to ensure complete deprotonation, a methylating agent (e.g., methyl iodide or dimethyl sulfate) is added dropwise.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
5.2. Safety and Handling
This compound is classified as acutely toxic if swallowed. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a foundational understanding of the key physical properties of this compound. While some experimental data, such as boiling point and density, remain to be definitively determined, the information presented herein offers valuable insights for researchers working with this important synthetic intermediate. The provided protocols for solubility determination and synthesis serve as a practical starting point for further investigation and application of this versatile compound in the fields of drug discovery and materials science.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-bromo-1-methyl-1H-indazole
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-1-methyl-1H-indazole. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document will delve into the theoretical principles governing the spectrum, a predicted spectral analysis based on analogous compounds, detailed experimental protocols for acquiring high-quality data, and the application of advanced NMR techniques for unambiguous structural confirmation.
Introduction: The Significance of this compound and NMR Characterization
Indazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. This compound, a substituted indazole, serves as a key intermediate in the synthesis of various pharmacologically active agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules.[1] ¹H NMR, in particular, provides detailed information about the electronic environment, connectivity, and spatial arrangement of hydrogen atoms within a molecule.[1] A thorough understanding of the ¹H NMR spectrum of this compound is therefore crucial for its unambiguous identification and for quality control in synthetic processes.
This guide will provide a detailed theoretical framework for interpreting the ¹H NMR spectrum of this compound, even in the absence of a publicly available experimental spectrum. By analyzing the electronic effects of the substituents and comparing with data from structurally related indazoles, we can predict and rationalize the expected chemical shifts and coupling patterns.
Theoretical Principles and Spectral Prediction
The ¹H NMR spectrum is governed by two key parameters: the chemical shift (δ), which indicates the electronic environment of a proton, and the spin-spin coupling constant (J), which provides information about the connectivity between neighboring protons.[2]
Molecular Structure and Proton Numbering
To facilitate the discussion, the protons in this compound are numbered as follows:
Figure 1. Molecular structure and proton numbering of this compound.
The molecule possesses five distinct proton environments: the four aromatic protons (H-4, H-5, H-6, and H-7) and the three protons of the N-methyl group.
Predicted Chemical Shifts (δ)
The chemical shifts of the aromatic protons in the indazole ring are influenced by the electron-donating N-methyl group and the electron-withdrawing bromine atom, as well as the inherent aromatic ring current.
-
N-Methyl Protons: The protons of the N-methyl group are expected to appear as a singlet in the upfield region, typically around 3.8 - 4.2 ppm . The attachment to a nitrogen atom within an aromatic system causes a downfield shift compared to aliphatic amines.
-
Aromatic Protons (H-4, H-5, H-6, H-7): These protons will resonate in the aromatic region, generally between 7.0 and 8.0 ppm . Their precise chemical shifts are determined by their position relative to the substituents.
-
H-7: This proton is adjacent to the N-methylated nitrogen and is often the most downfield of the benzo protons in 1-substituted indazoles.[3] We predict its chemical shift to be around 7.7 - 7.9 ppm .
-
H-4: This proton is also in a peri-position to a nitrogen atom and is expected to be deshielded, with a predicted chemical shift in the range of 7.5 - 7.7 ppm .
-
H-5 and H-6: These protons are further from the heteroatoms and are expected to be more shielded compared to H-4 and H-7. Their chemical shifts are predicted to be in the range of 7.1 - 7.4 ppm . Distinguishing between H-5 and H-6 based solely on chemical shift prediction is challenging without experimental data or advanced computational methods.
-
The presence of the bromine atom at the 3-position will have a modest deshielding effect on the nearby aromatic protons, primarily H-4, due to its inductive electron-withdrawing nature.
Predicted Spin-Spin Splitting Patterns and Coupling Constants (J)
The splitting patterns of the aromatic protons arise from coupling to their neighbors. In aromatic systems, coupling is typically observed between ortho, meta, and sometimes para protons.
-
H-4: This proton has one ortho neighbor (H-5). It is expected to appear as a doublet . The ortho coupling constant (³J) in six-membered aromatic rings is typically in the range of 7-9 Hz .
-
H-5: This proton has two ortho neighbors (H-4 and H-6). It will be split by both, resulting in a triplet (or more accurately, a doublet of doublets if the coupling constants are different). The coupling to H-4 will be a typical ortho coupling (³J ≈ 7-9 Hz), and the coupling to H-6 will also be an ortho coupling (³J ≈ 7-9 Hz).
-
H-6: This proton has two ortho neighbors (H-5 and H-7) and is expected to appear as a triplet (or a doublet of doublets). The ortho coupling constants (³J) to H-5 and H-7 will be in the range of 7-9 Hz .
-
H-7: This proton has one ortho neighbor (H-6) and will appear as a doublet with a coupling constant of ³J ≈ 7-9 Hz .
-
N-Methyl Protons: Having no adjacent protons, this signal will be a singlet .
Summary of Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound in a non-polar deuterated solvent like CDCl₃ are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-CH₃ | 3.8 - 4.2 | Singlet (s) | - | 3H |
| H-7 | 7.7 - 7.9 | Doublet (d) | ³J ≈ 7-9 | 1H |
| H-4 | 7.5 - 7.7 | Doublet (d) | ³J ≈ 7-9 | 1H |
| H-6 | 7.1 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | ³J ≈ 7-9 | 1H |
| H-5 | 7.1 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | ³J ≈ 7-9 | 1H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following is a standardized protocol.
Materials and Reagents
-
This compound (5-25 mg)[4]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% TMS (Tetramethylsilane) as an internal reference.[5]
-
High-quality 5 mm NMR tube[4]
-
Pasteur pipette and bulb
-
Small vial for dissolution
Sample Preparation Workflow
References
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3-bromo-1-methyl-1H-indazole
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 3-bromo-1-methyl-1H-indazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound. Beyond a mere presentation of data, this guide offers insights into the underlying principles governing the chemical shifts and provides a detailed experimental protocol for acquiring high-quality spectra.
The Structural Significance of this compound
Indazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] The specific compound, this compound, serves as a versatile synthetic intermediate. The bromine atom at the C3 position provides a reactive handle for further functionalization through various cross-coupling reactions, while the methyl group at the N1 position influences the molecule's electronic properties and metabolic stability. A thorough understanding of its ¹³C NMR spectrum is paramount for unambiguous structural confirmation, purity assessment, and as a reference for the characterization of its downstream derivatives.
Predicted ¹³C NMR Spectral Data and Interpretation
The analysis is grounded in the established principles of NMR spectroscopy for heterocyclic compounds and comparative data from structurally related indazoles.[2][3] The electronegativity and anisotropic effects of the bromine atom, along with the electron-donating nature of the methyl group, are the primary determinants of the observed chemical shifts.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | 118 - 122 | The direct attachment of the bromine atom causes a significant upfield shift (shielding) due to the "heavy atom effect".[4] This is a well-documented phenomenon for bromo-substituted aromatic and heteroaromatic rings.[5] |
| C3a | 140 - 142 | This quaternary carbon is adjacent to the N-methyl group and part of the fused ring system. Its chemical shift is influenced by the overall aromaticity and the electronic effects of the substituents. |
| C4 | 120 - 123 | This carbon is part of the benzene ring and its chemical shift is influenced by the overall electron distribution in the bicyclic system. |
| C5 | 128 - 131 | Expected to be in the typical aromatic region for a carbon in a benzene ring. |
| C6 | 122 - 125 | Similar to C5, its chemical shift is characteristic of a carbon in a fused aromatic system. |
| C7 | 110 - 113 | This carbon is adjacent to the N-methylated nitrogen, which can influence its electronic environment. |
| C7a | 138 - 140 | This quaternary carbon is at the fusion of the two rings and its chemical shift is influenced by both the pyrazole and benzene moieties. |
| N-CH₃ | 33 - 36 | The methyl group attached to the nitrogen atom typically appears in this region. |
The "Why" Behind the Shifts: Causality in Spectral Interpretation
The predicted chemical shifts in Table 1 are not arbitrary. They are the result of a confluence of electronic effects:
-
The Heavy Atom Effect of Bromine: Contrary to what might be expected based solely on electronegativity, the bromine atom at C3 causes a notable upfield shift (shielding) of this carbon. This is attributed to the large electron cloud of the bromine atom, which induces a localized magnetic field that opposes the main magnetic field of the NMR spectrometer.[4][5]
-
N-Methylation: The presence of the methyl group on the N1 nitrogen atom breaks the tautomeric ambiguity of the parent indazole.[2] This leads to a defined set of chemical shifts. The electron-donating nature of the methyl group can also subtly influence the electron density throughout the ring system.
-
Solvent Effects: The choice of solvent can influence the chemical shifts, particularly for a polar molecule like this compound.[6][7] While the predictions are for CDCl₃, using a more polar solvent like DMSO-d₆ could lead to small variations in the observed shifts due to different solute-solvent interactions.
A Self-Validating Experimental Protocol for ¹³C NMR Acquisition
To obtain high-quality and reliable ¹³C NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.
4.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[8]
-
Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
4.2. NMR Spectrometer Setup and Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
¹³C Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) should be used.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quaternary carbons, a longer delay (5-10 seconds) may be necessary to ensure full relaxation and accurate integration.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[8]
-
-
DEPT Experiments: To aid in the assignment of the carbon signals, it is highly recommended to perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135). These experiments will differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.[8]
4.3. Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.
-
Peak Assignment: Assign the peaks based on their chemical shifts and the information obtained from the DEPT experiments.
Visualizing the Structure and Workflow
To further clarify the structural assignments and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: Experimental workflow for ¹³C NMR analysis of this compound.
Conclusion
The ¹³C NMR spectrum of this compound is a powerful tool for its structural verification. By understanding the influence of the bromo and methyl substituents on the indazole core, a detailed prediction of the chemical shifts can be made. This guide provides not only these predictions but also a robust experimental protocol to obtain and interpret the spectral data with confidence. For researchers in drug discovery and development, this in-depth understanding is crucial for advancing their synthetic and medicinal chemistry programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. benchchem.com [benchchem.com]
Mass spectrometry of 3-bromo-1-methyl-1H-indazole
An In-Depth Technical Guide to the Mass Spectrometry of 3-bromo-1-methyl-1H-indazole
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₈H₇BrN₂, Molecular Weight: 211.06 g/mol ). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the underlying principles of ion formation and fragmentation, provide validated experimental protocols for data acquisition, and present visual workflows and data tables to facilitate a deeper understanding. The methodologies described herein are grounded in established principles of mass spectrometry, ensuring scientific integrity and providing a self-validating framework for the structural elucidation of this and related halogenated heterocyclic compounds.
Introduction: The Analytical Imperative
This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development due to their diverse biological activities.[1] Accurate and unambiguous structural characterization is a critical step in the synthesis, quality control, and metabolic profiling of such molecules. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[2][3]
This guide focuses on two primary ionization techniques:
-
Electron Ionization (EI): A hard ionization technique that produces a complex fragmentation pattern, serving as a unique "fingerprint" for the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that typically yields the intact protonated molecule, ideal for accurate mass determination and subsequent fragmentation analysis via tandem mass spectrometry (MS/MS).
A core diagnostic feature in the mass spectrum of this compound is the presence of the bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio.[4][5] Consequently, any bromine-containing ion will appear as a pair of peaks (an isotopic doublet) separated by 2 mass-to-charge units (m/z), with nearly equal intensities.[6] This characteristic pattern is a powerful tool for confirming the presence and number of bromine atoms in a molecule and its fragments.
Electron Ionization Mass Spectrometry (EI-MS): A Structural Fingerprint
EI-MS involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M⁺•) that readily undergoes fragmentation.[7] This process creates a reproducible fragmentation pattern that is highly characteristic of the compound's structure.
Predicted EI Fragmentation Pathway
The molecular ion of this compound will appear as an isotopic doublet at m/z 210 and m/z 212 . The fragmentation is predicted to proceed through several key pathways driven by the relative stability of the resulting ions and neutral losses.
-
Loss of a Bromine Radical ([M-Br]⁺): The cleavage of the C-Br bond is a common and energetically favorable fragmentation pathway for halogenated compounds.[6] This results in the formation of the 1-methyl-1H-indazolium cation at m/z 131 . This ion will appear as a single peak, as the isotopic signature of bromine has been lost.
-
Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the N-CH₃ bond results in the loss of a methyl radical (•CH₃). This pathway produces the 3-bromo-1H-indazolium cation, which will retain the bromine isotopic pattern, appearing as a doublet at m/z 195 and m/z 197 .
-
Ring Cleavage - Loss of Dinitrogen ([M-N₂]⁺•): The indazole core can undergo cleavage with the expulsion of a stable dinitrogen (N₂) molecule, a characteristic fragmentation for many nitrogen-containing heterocycles.[8] This would lead to a bromine-containing fragment ion observed as a doublet at m/z 182 and m/z 184 .
-
Secondary Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the m/z 131 ion ([M-Br]⁺) can lose hydrogen cyanide (HCN), a common loss from nitrogenous rings, to produce an ion at m/z 104 .
Data Summary: Predicted EI-MS Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure / Identity | Key Characteristics |
| 210 / 212 | [C₈H₇BrN₂]⁺• (Molecular Ion) | Isotopic doublet, ~1:1 intensity ratio |
| 195 / 197 | [M - CH₃]⁺ | Loss of 15 Da; retains Br isotopic pattern |
| 182 / 184 | [M - N₂]⁺• | Loss of 28 Da; retains Br isotopic pattern |
| 131 | [M - Br]⁺ | Loss of 79/81 Da; singlet peak |
| 104 | [M - Br - HCN]⁺ | Loss of HCN from m/z 131 |
Visualization: EI-MS Fragmentation Workflow
References
- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to the FT-IR Analysis of 3-bromo-1-methyl-1H-indazole
This guide provides a comprehensive framework for the analysis of 3-bromo-1-methyl-1H-indazole using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, chemists, and quality control professionals, this document moves beyond a simple recitation of spectral data. It establishes a causal link between molecular structure and vibrational response, details a self-validating experimental protocol, and provides a robust methodology for spectral interpretation, grounded in established spectroscopic principles.
Indazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including anti-inflammatory and anti-cancer drugs.[1] The precise characterization of these molecules is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for confirming the identity and structural integrity of synthesized intermediates like this compound by verifying the presence of key functional groups and the overall molecular architecture.[2][3]
Theoretical Framework: The Vibrational Landscape of this compound
Before acquiring a spectrum, a theoretical assessment of the molecule's expected vibrational modes is essential. This predictive approach transforms spectral interpretation from a passive matching exercise into an active process of hypothesis testing. The structure of this compound, a substituted aromatic heterocycle, gives rise to a unique infrared signature defined by its constituent parts: the indazole ring, the N-methyl group, and the carbon-bromine bond.
Caption: Molecular structure of this compound.
The primary vibrational modes expected are:
-
Aromatic C-H Stretching: Vibrations from the C-H bonds on the benzene portion of the indazole ring. These are characteristically found at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][5] Their presence distinguishes them from aliphatic C-H stretches.
-
Aliphatic C-H Stretching: The methyl group attached to the nitrogen (N-CH₃) will exhibit symmetric and asymmetric stretching modes. These absorptions are reliably found at wavenumbers just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[6][7] The clear demarcation at 3000 cm⁻¹ is a powerful diagnostic tool.[5]
-
Indazole Ring Skeletal Vibrations: The fused ring system involves C=C and C=N double bonds. Their stretching vibrations are coupled and produce a series of bands in the 1650-1400 cm⁻¹ region.[8][9] These absorptions are often strong and characteristic of the heterocyclic core.
-
Methyl Group Bending: The N-CH₃ group also undergoes bending (scissoring and rocking) vibrations, which typically appear around 1450 cm⁻¹ and 1375 cm⁻¹.[6]
-
C-H Bending (Out-of-Plane): The out-of-plane (OOP) bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ range.[10] The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.
-
C-N Stretching: The stretching of the carbon-nitrogen bonds within the ring and to the methyl group will appear in the fingerprint region, generally between 1350-1000 cm⁻¹.[11]
-
C-Br Stretching: The carbon-bromine stretch is expected at low frequencies due to the high mass of the bromine atom. This band is typically found in the 690-515 cm⁻¹ region and can sometimes be weak.[10]
Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition
The integrity of an FT-IR spectrum is contingent upon a rigorous and well-documented experimental procedure. The following protocol, centered on the Attenuated Total Reflectance (ATR) technique, is designed to be robust, reproducible, and minimize sources of error. ATR is chosen for its simplicity, speed, and the elimination of sample preparation artifacts associated with methods like KBr pellets.
Caption: Experimental workflow for FT-IR analysis using ATR.
Objective: To obtain a high-resolution, reproducible mid-infrared spectrum of solid this compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a purged sample compartment.
-
Single-reflection Diamond or Germanium ATR accessory.
-
Sample of this compound (solid).
-
Reagent-grade isopropanol for cleaning.
-
Lint-free laboratory wipes.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer's sample compartment is thoroughly purged with dry air or nitrogen to minimize atmospheric water vapor and CO₂ interference, which absorb strongly in the mid-IR region.
-
Causality: Failure to purge results in spurious peaks (broad H₂O bands ~3400 cm⁻¹ and sharp CO₂ bands ~2360 cm⁻¹) that can obscure sample features.
-
-
Background Acquisition (Self-Validation Step):
-
Clean the ATR crystal surface meticulously with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Trustworthiness: The background spectrum must be acquired under the exact same conditions as the sample spectrum and should be a flat line with minimal noise. This step is critical as the final spectrum is a ratio of the sample scan to this background.
-
-
Sample Measurement:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.
-
Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively. Poor contact leads to a weak, noisy spectrum with distorted peak intensities.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Cleaning:
-
After acquisition, clean the sample from the crystal using a dry wipe followed by an isopropanol-moistened wipe.
-
Apply an automated baseline correction to the spectrum to correct for any scattering or instrumental drift.
-
Normalize the spectrum to facilitate comparison with reference data.
-
Spectral Interpretation and Data Analysis
The analysis of the acquired spectrum involves assigning the observed absorption bands to the predicted vibrational modes. The correlation between functional groups and their characteristic absorption regions provides a powerful tool for structural verification.
Caption: Correlation of molecular moieties with FT-IR spectral regions.
The following table summarizes the expected characteristic absorption bands for this compound, providing a guide for interpretation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & References |
| 3100 - 3050 | Aromatic C-H Stretch | Medium to Weak | sp² C-H bonds absorb at higher frequencies than sp³ C-H bonds.[4][12] |
| 2980 - 2870 | Aliphatic C-H Stretch (N-CH₃) | Medium | Asymmetric and symmetric stretches of the methyl group.[6][13] |
| 1620 - 1580 | C=C Ring Stretch | Medium to Strong | Aromatic ring stretching modes, characteristic of the benzene moiety. |
| 1550 - 1450 | C=N / C=C Coupled Ring Stretch | Medium to Strong | Skeletal vibrations of the indazole heterocyclic ring system.[8][9] |
| ~1460 & ~1375 | N-CH₃ Bending | Medium | Asymmetric and symmetric bending (deformation) modes of the methyl group.[6] |
| 1350 - 1250 | C-N Stretch | Medium | Stretching vibration of the bonds between the ring carbons and nitrogens.[11] |
| 850 - 750 | Aromatic C-H Out-of-Plane Bend | Strong | Pattern is diagnostic of the substitution on the benzene ring.[14] |
| 690 - 515 | C-Br Stretch | Medium to Weak | Vibration involving the heavy bromine atom, found in the low-frequency fingerprint region.[10][14] |
Analysis in Practice: When examining an experimental spectrum, the first step is to confirm the high-frequency region. The presence of weak-to-medium peaks above 3000 cm⁻¹ and medium peaks below 3000 cm⁻¹ provides strong evidence for the presence of both the aromatic ring and the N-methyl group. Next, the complex pattern of bands in the 1650-1400 cm⁻¹ region should be consistent with the indazole core. Finally, the low-frequency region should be interrogated for the C-Br stretch and the strong C-H OOP bands, which confirm the substitution pattern.
Conclusion
FT-IR spectroscopy is an indispensable analytical tool for the structural characterization of this compound. By combining a theoretical understanding of the molecule's vibrational properties with a rigorous experimental protocol, a high-fidelity spectrum can be obtained and confidently interpreted. This guide has outlined the causal relationships between the molecule's functional groups and their spectral signatures, provided a step-by-step workflow for data acquisition, and presented a clear framework for analysis. This integrated approach ensures that FT-IR analysis serves not just as a means of identification, but as a robust method for verifying molecular structure in research and development settings. For unambiguous confirmation, data from complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should always be integrated.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jchr.org [jchr.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. arar.sci.am [arar.sci.am]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. mdpi.com [mdpi.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. www1.udel.edu [www1.udel.edu]
- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
3-bromo-1-methyl-1H-indazole chemical structure elucidation
An In-depth Technical Guide to the Chemical Structure Elucidation of 3-bromo-1-methyl-1H-indazole
This guide provides a comprehensive, field-proven methodology for the unambiguous structural determination of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow. The indazole nucleus is a privileged scaffold in medicinal chemistry, making the precise characterization of its derivatives a critical task in the development of novel therapeutics.[1][2][3]
Foundational Step: Synthesis and Sample Purity
Before any structural analysis can be undertaken, the synthesis and purification of a high-quality sample are paramount. The presence of impurities, such as regioisomers (e.g., 3-bromo-2-methyl-2H-indazole) or unreacted starting materials, can lead to ambiguous data and incorrect structural assignment.
A common synthetic route involves the N-methylation of a pre-existing bromo-indazole scaffold. For instance, treating 3-bromo-1H-indazole with a methylating agent like methyl iodide in the presence of a suitable base provides the target compound.[4]
Experimental Protocol: Sample Purification
-
Reaction Work-up: Following synthesis, the crude reaction mixture is quenched and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Chromatographic Purification: The crude residue is purified by column chromatography on silica gel.
-
Rationale: This step is crucial for separating the desired N1-methylated product from the potentially formed N2-methylated isomer and other impurities. The choice of eluent (e.g., a gradient of hexane/ethyl acetate) is optimized using Thin Layer Chromatography (TLC) to achieve maximum separation.
-
-
Purity Verification: The purity of the collected fractions is assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Fractions with >97% purity are pooled.
-
Final Preparation: The solvent is removed in vacuo to yield the purified this compound, typically as a solid with a melting point in the range of 35-40 °C.[5]
Mass Spectrometry: The First Analytical Checkpoint
Mass spectrometry (MS) serves as the initial and rapid confirmation of the compound's molecular weight and elemental composition.
-
Expertise & Causality: For a compound containing bromine, Low-Resolution Mass Spectrometry (LRMS) is expected to show a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, immediately suggesting the presence of a single bromine atom. High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement necessary to confirm the elemental formula (C₈H₇BrN₂).[6]
Data Presentation: Expected Mass Spectrometry Data
| Analysis Type | Expected m/z [Ion] | Calculated Exact Mass | Elemental Composition |
| HRMS (ESI+) | 210.9869, 212.9849 [M+H]⁺ | 209.9793 | C₈H₈BrN₂⁺ |
| LRMS (EI) | 210, 212 [M]⁺ | 211.06 (Avg. Mass) | C₈H₇BrN₂ |
NMR Spectroscopy: The Core of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[7] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is required for an irrefutable assignment.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. For this compound, we anticipate signals for the N-methyl group and the four protons on the benzene ring.
-
Expertise & Causality: The methyl group attached to the nitrogen (N1) is expected to be a sharp singlet around 3.8-4.0 ppm. The protons on the aromatic ring will appear in the typical aromatic region (7.0-8.0 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the fused pyrazole ring and the bromine at the C3 position.
¹³C NMR Spectroscopy: Carbon Skeleton Visualization
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.
-
Expertise & Causality: The presence of eight distinct signals would confirm the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and is a key signal to identify. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ carbons, confirming the methyl group and the four aromatic CH carbons.[7]
Data Presentation: Predicted NMR Assignments (in CDCl₃)
Table 1: Predicted ¹H NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-4 | ~7.65 | d | ~8.4 | 1H |
| H-5 | ~7.30 | t | ~7.5 | 1H |
| H-6 | ~7.45 | t | ~7.8 | 1H |
| H-7 | ~7.75 | d | ~8.1 | 1H |
| N-CH₃ | ~3.90 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) |
|---|---|
| C3 | ~120 |
| C3a | ~140 |
| C4 | ~122 |
| C5 | ~123 |
| C6 | ~128 |
| C7 | ~110 |
| C7a | ~125 |
| N-CH₃ | ~35 |
2D NMR: Unambiguous Connectivity Confirmation
Two-dimensional NMR experiments are essential to connect the proton and carbon frameworks definitively.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal (e.g., confirming the H-4 signal corresponds to the C4 signal).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular structure. It reveals correlations between protons and carbons that are two or three bonds away.
-
Trustworthiness & Self-Validation: The HMBC spectrum provides the irrefutable link that validates the entire structure. The most critical correlation is between the protons of the N-methyl group and the carbons of the indazole ring. A correlation from the N-CH₃ protons to carbon C7a and C3 would confirm both the methylation at the N1 position and the overall ring structure, differentiating it from any other isomer.
Visualization: HMBC Correlation Logic
The following diagram illustrates the key HMBC correlations that would confirm the structure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-bromo-1-methyl-7-nitro-indazole | CAS#:74209-37-3 | Chemsrc [chemsrc.com]
- 5. 3-溴-1-甲基吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
The Versatile Synthon: A Deep Dive into 3-Bromo-1-methyl-1H-indazole and its Role in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Significance of 3-Bromo-1-methyl-1H-indazole
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel drugs. Within this important class of heterocyles, this compound stands out as a particularly valuable and versatile synthon. Its strategic placement of a bromine atom at the 3-position and a methyl group on the indazole nitrogen at the 1-position makes it an ideal starting material for the synthesis of a diverse array of complex molecules, particularly through cross-coupling reactions. This guide will provide a comprehensive overview of this compound, from its fundamental properties to its synthesis and its critical applications in the development of targeted therapeutics, with a special focus on its role in the creation of Bromodomain-containing protein 4 (BRD4) inhibitors.
Chemical Identity and Properties of this compound
Correctly identifying and understanding the physicochemical properties of a starting material is the foundation of any successful synthetic campaign. This compound is most commonly known by its IUPAC name and its Chemical Abstracts Service (CAS) number.
Synonyms and Alternative Names:
While "this compound" is the most formal designation, researchers may encounter it under several synonyms in literature and chemical catalogs:
-
N-Methyl-3-bromoindazole
-
1-Methyl-3-bromoindazole
-
3-Brom-1-Methylindazol (German)
-
3-ブロモ-1-メチルインダゾール (Japanese)
-
3-bromo-1-méthyl-1H-indazole (French)
A comprehensive list of identifiers is provided in the table below for clarity and to facilitate literature and database searches.
| Property | Value | Source(s) |
| CAS Number | 326474-67-3 | [1] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [2] |
| IUPAC Name | This compound | |
| Melting Point | 35-40 °C | [2] |
| Appearance | Solid | [2] |
| SMILES | Cn1nc(Br)c2ccccc12 | [2] |
| InChI Key | NRDWKILCVWZZDP-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3-bromo-1H-indazole. The key transformation is the regioselective N-methylation of the indazole ring. The choice of base and solvent is critical to favor methylation at the N1 position over the N2 position. Below is a detailed, field-proven protocol for this synthesis.
Experimental Protocol: N-methylation of 3-bromo-1H-indazole
This protocol is designed to provide a high yield of the desired N1-methylated product.
Materials:
-
3-bromo-1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1H-indazole (1.0 equivalent). Dissolve the starting material in anhydrous THF to a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the indazolide anion.
-
Methylation: Re-cool the mixture to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.[3]
Applications in Drug Development: A Gateway to Potent Therapeutics
The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. The bromine atom at the 3-position is perfectly poised for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This has been a particularly fruitful strategy in the development of kinase inhibitors.
The Suzuki-Miyaura Coupling: A Powerful Tool for Diversification
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of this compound, this reaction allows for the efficient synthesis of 3-aryl-1-methyl-1H-indazoles, which are key intermediates for a number of targeted therapies.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid or boronate ester (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent like dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (usually between 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, the reaction is typically worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 3-aryl-1-methyl-1H-indazole.[4][5]
Targeting Cancer: The Role of this compound in the Synthesis of BRD4 Inhibitors
A particularly compelling application of this compound is in the synthesis of inhibitors for Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that plays a critical role in the regulation of gene expression. It recognizes and binds to acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and the expression of key oncogenes such as c-Myc. Overexpression and dysregulation of BRD4 are implicated in a variety of cancers, making it an attractive therapeutic target.
The 1-methyl-1H-indazole scaffold has been identified as a key pharmacophore for potent and selective BRD4 inhibitors. By utilizing this compound as a starting material, medicinal chemists can readily synthesize libraries of compounds with diverse substituents at the 3-position to optimize their binding affinity and selectivity for the BRD4 bromodomains.
BRD4 Signaling Pathway and Inhibition:
The diagram below illustrates the role of BRD4 in promoting the transcription of the c-Myc oncogene and how inhibitors derived from this compound can block this process.
Caption: BRD4 binds to acetylated histones and recruits P-TEFb, which in turn activates RNA Polymerase II to transcribe the c-Myc gene. The resulting c-Myc protein drives cell proliferation and tumor growth. BRD4 inhibitors synthesized from this compound competitively bind to the acetyl-lysine binding pocket of BRD4, preventing its association with chromatin and thereby inhibiting the transcription of c-Myc and other oncogenes.
Conclusion
This compound is a cornerstone synthon for medicinal chemists and drug development professionals. Its well-defined chemical properties, coupled with robust and reproducible synthetic protocols, make it a reliable starting material. More importantly, its strategic functionalization allows for the efficient construction of complex molecular architectures with significant therapeutic potential. The successful application of this building block in the development of potent BRD4 inhibitors for cancer therapy is a testament to its value and versatility. As the quest for novel and more effective targeted therapies continues, this compound is poised to remain a critical tool in the arsenal of the modern drug discoverer.
References
An In-Depth Technical Guide to 3-Bromo-1-methyl-1H-indazole: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its remarkable versatility and presence in numerous biologically active compounds.[1] As a bioisostere of indole, the indazole nucleus is a cornerstone in the design of targeted therapies, particularly in oncology.[2] This guide focuses on a specific, functionalized derivative, 3-bromo-1-methyl-1H-indazole , a versatile building block whose strategic substitution pattern offers significant advantages in synthetic chemistry and drug development.
The presence of a bromine atom at the C3 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space.[3] Concurrently, the N1-methylation secures one of the two tautomeric forms of the indazole ring, which can be crucial for consistent biological activity and simplified structure-activity relationship (SAR) studies.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, reactivity, and applications of this compound, serving as a critical resource for professionals engaged in the synthesis of novel therapeutics.
Physicochemical and Safety Data
A thorough understanding of the fundamental properties and safety requirements of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.
Core Properties
The essential physicochemical data for this compound are summarized in the table below, providing researchers with readily accessible information for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrN₂ | [5] |
| Molecular Weight | 211.06 g/mol | [5] |
| CAS Number | 326474-67-3 | [5] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 35-40 °C | |
| Purity | ≥ 95-97% (Commercially available) | [4] |
| Synonyms | N-Methyl-3-bromoindazole |
Safety and Handling
This compound is classified as acutely toxic and requires careful handling to minimize exposure.
| Hazard Class | GHS Classification | Precautionary Codes | Source(s) |
| Acute Toxicity, Oral | Category 3 | H301 (Toxic if swallowed) | |
| Signal Word | Danger | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) | |
| Pictogram | GHS06 (Skull and crossbones) |
Storage Conditions: Store in a cool, dark place under an inert atmosphere, with recommended temperatures between 2-8°C to ensure long-term stability.[6]
Synthesis and Mechanistic Rationale
The synthesis of this compound can be approached via two primary retrosynthetic pathways: bromination of 1-methyl-1H-indazole or N-methylation of 3-bromo-1H-indazole. The latter approach is generally preferred as it allows for greater control over regioselectivity.
Protocol: Regioselective N1-Methylation of 3-Bromo-1H-indazole
Direct alkylation of the indazole ring is a well-documented challenge, often yielding a mixture of N1 and N2 isomers. The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic nature of substituents on the indazole core.[7] To achieve the desired N1-methylated product, conditions that favor the thermodynamically more stable 1H-tautomer are employed. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to provide high N1 selectivity, particularly for indazoles with electron-withdrawing groups.[7][8]
The rationale behind this selectivity lies in the coordination of the sodium cation. It is postulated that the Na⁺ ion coordinates with the nitrogen at the N2 position, sterically hindering the approach of the alkylating agent to this site and thereby directing methylation to the N1 position.
Caption: Proposed workflow for the regioselective synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-bromo-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the acidic N-H of the indazole, forming the corresponding sodium salt. Performing this step at 0°C controls the exothermic reaction and minimizes side reactions.
-
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.2 eq) dropwise via the dropping funnel over 20 minutes.
-
Causality: Methyl iodide is a potent electrophile. The dropwise addition at low temperature helps to manage the exothermic nature of the Sₙ2 reaction.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic and Analytical Characterization
Predicted ¹H and ¹³C NMR Data
The following tables outline the expected chemical shifts (δ) for the ¹H and ¹³C nuclei in a typical deuterated solvent like CDCl₃.
Table: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ~ 7.75 | d | 1H | H-7 | J ≈ 8.0 Hz |
| ~ 7.40 | d | 1H | H-4 | J ≈ 8.4 Hz |
| ~ 7.35 | t | 1H | H-5 | J ≈ 7.6 Hz |
| ~ 7.15 | t | 1H | H-6 | J ≈ 7.5 Hz |
| ~ 3.90 | s | 3H | N-CH₃ | - |
Table: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 141.0 | C-7a |
| ~ 128.5 | C-3a |
| ~ 128.0 | C-5 |
| ~ 122.5 | C-6 |
| ~ 121.5 | C-4 |
| ~ 120.0 | C-3 (C-Br) |
| ~ 110.0 | C-7 |
| ~ 35.0 | N-CH₃ |
Mass Spectrometry and IR Spectroscopy
Mass Spectrometry (Electron Ionization, EI): The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound.
-
Molecular Ion (M⁺): A prominent doublet of peaks at m/z 210 and 212, with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragmentation: A significant fragment would be observed at m/z 131, corresponding to the loss of the bromine radical ([M-Br]⁺).
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | N-CH₃ |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~ 750 | C-H Bend | ortho-disubstituted pattern |
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from the reactivity of its C3-bromo substituent, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that is extensively used in pharmaceutical synthesis. This compound can be coupled with a wide variety of aryl or heteroaryl boronic acids (or their esters) to generate a library of 3-aryl-1-methyl-1H-indazoles.[3] This reaction is fundamental to building the complex molecular architectures required for potent and selective kinase inhibitors.[12]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction using this compound.
Role as a Scaffold for Kinase Inhibitors
The 1H-indazole core is a well-established "hinge-binding" motif in kinase inhibitors. The nitrogen atoms at positions 1 and 2 can form critical hydrogen bond interactions with the backbone amide residues of the kinase hinge region, mimicking the binding of the adenine moiety of ATP.
By using this compound as a starting scaffold, medicinal chemists can:
-
Anchor the molecule: The N1-methyl indazole core serves as an anchor to engage the kinase hinge.
-
Explore the Solvent-Front: Utilize Suzuki coupling at the C3 position to introduce various aryl and heteroaryl groups. These groups can extend into the solvent-exposed region of the ATP binding site, allowing for the fine-tuning of potency and selectivity against different kinases.
Derivatives of the closely related 3-amino-1H-indazole scaffold have shown potent inhibitory activity against key oncogenic kinases such as FLT3, PDGFRα, and Kit, underscoring the therapeutic potential of this molecular framework.
Conclusion
This compound is a high-value chemical intermediate with a strategic combination of features that make it exceptionally useful for drug discovery and development. Its well-defined structure, coupled with the versatile reactivity of the C3-bromo group, provides a robust platform for the synthesis of complex molecules, particularly kinase inhibitors. The synthetic protocols, mechanistic insights, and predicted analytical data provided in this guide offer researchers a solid foundation for the effective utilization of this compound in their research endeavors, accelerating the path toward the discovery of novel therapeutics.
References
- 1. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. chemimpex.com [chemimpex.com]
- 5. 326474-67-3 | this compound - Capot Chemical [capotchem.com]
- 6. 326474-67-3|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. 40598-94-5|3-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged heterocyclic motif, forming the structural backbone of numerous therapeutic agents and functional materials. Its unique electronic properties and ability to participate in a variety of intermolecular interactions have cemented its importance in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and evolution of indazole synthesis, from its serendipitous beginnings to the sophisticated catalytic methods of the modern era. We will delve into the mechanistic underpinnings of key reactions, provide practical experimental insights, and offer a comparative analysis to inform strategic synthetic planning.
Part 1: The Genesis of a Scaffold - The Historical Context of Indazole's Discovery
The story of indazole begins in the late 19th century, a period of fervent exploration in organic chemistry. In 1883, the eminent German chemist Emil Fischer, known for his groundbreaking work on sugars and purines, first reported the synthesis of an "indazole".[1][2] This discovery was not the result of a targeted synthetic campaign but rather an outcome of his systematic investigation into the chemistry of arylhydrazines. While studying the reactivity of ortho-hydrazine cinnamic acid, Fischer observed an intramolecular cyclization upon heating, leading to the formation of the bicyclic indazole ring system.[1] This initial synthesis, while foundational, was limited in scope.
A few years later, the Jacobson Indazole Synthesis emerged as a more general and practical approach. This method involves the treatment of N-acetyl derivatives of 2-alkylanilines with nitrous acid, followed by cyclization.[3] This modification offered a more reliable entry into the indazole core and became a cornerstone of early indazole chemistry.
Part 2: Classical Methodologies - Building the Foundation
The early 20th century saw the development of several named reactions that expanded the toolkit for indazole synthesis. These classical methods, while sometimes requiring harsh conditions, remain relevant for their simplicity and applicability to specific substitution patterns.
The Jacobson Indazole Synthesis: A Dehydrative Cyclization
The Jacobson synthesis, in its various forms, relies on the intramolecular cyclization of a suitably substituted aniline derivative. The key transformation involves the formation of an N-N bond through various strategies.
Causality Behind Experimental Choices: The use of N-acetylation in the Jacobson modification serves to protect the amine and direct the subsequent nitrosation to the desired position. The acidic conditions facilitate the cyclization by protonating the nitroso group, making it a better leaving group.
Self-Validating System: The reaction's success is often visually indicated by a color change and the precipitation of the indazole product. Spectroscopic analysis (NMR, IR) and melting point determination provide definitive confirmation of the structure.
Experimental Protocol: A Representative Jacobson Synthesis
-
Acetylation: o-Toluidine (1.0 eq) is slowly added to a mixture of glacial acetic acid and acetic anhydride. The exothermic reaction is controlled by cooling in an ice bath.
-
Nitrosation: The acetylated product is then nitrosated by passing a stream of nitrous gases (generated from sodium nitrite and a strong acid) through the cooled solution.
-
Cyclization: The resulting N-nitroso intermediate is then heated, often in a high-boiling solvent, to induce cyclization and formation of the indazole ring.
-
Workup and Purification: The reaction mixture is cooled, and the product is extracted with acid. Neutralization with a base precipitates the crude indazole, which is then purified by recrystallization or chromatography.
The Davis-Beirut Reaction: A Versatile N-N Bond Formation
A significant advancement in indazole synthesis came with the development of the Davis-Beirut reaction. This powerful method involves the base-catalyzed cyclization of N-substituted 2-nitrobenzylamines to form 2H-indazoles.[4][5][6] The reaction is named after the respective universities of its key developers, Mark Kurth (University of California, Davis) and Makhluf Haddadin (American University of Beirut).[4]
Causality Behind Experimental Choices: The use of a base is crucial for deprotonating the benzylic position, initiating the cyclization cascade. The nitro group serves as an internal oxidant. The reaction is often carried out in an alcoholic solvent, which can participate in the reaction to form 3-alkoxy-2H-indazoles.[7]
Self-Validating System: The reaction progress can be monitored by TLC for the disappearance of the starting material. The formation of the highly conjugated indazole product often results in a distinct UV-active spot.
Experimental Protocol: A General Davis-Beirut Synthesis
-
Reactant Preparation: A solution of the N-substituted 2-nitrobenzylamine (1.0 eq) is prepared in an alcoholic solvent (e.g., methanol or ethanol).
-
Base Addition: A solution of a strong base, such as potassium hydroxide (5% in alcohol), is added to the reaction mixture.
-
Reaction Heating: The mixture is heated at a moderate temperature (e.g., 60 °C) for several hours.[1]
-
Workup and Purification: After cooling, the reaction is neutralized, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Part 3: The Modern Era - Catalysis and Efficiency
The latter half of the 20th century and the dawn of the 21st century witnessed a revolution in organic synthesis, driven by the advent of transition-metal catalysis. These modern methods have profoundly impacted indazole synthesis, offering milder reaction conditions, broader substrate scope, and unprecedented control over regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the functionalization of pre-formed indazole rings.[8] These reactions allow for the efficient formation of C-C bonds, enabling the synthesis of a vast array of substituted indazoles. A notable application is the palladium-catalyzed intramolecular amination to construct 2-aryl-2H-indazoles.[9][10]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
Self-Validating System: Reaction progress is typically monitored by LC-MS or GC-MS to track the consumption of starting materials and the formation of the desired product.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling on an Indazole Core [8]
-
Reactant Mixture: A mixture of a bromo-indazole derivative (1.0 eq), a boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) is prepared in a degassed solvent system (e.g., 1,4-dioxane/water).
-
Catalyst Addition: A palladium catalyst, such as PdCl2(dppf)·CH2Cl2 (0.020 mmol), is added to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Heating: The reaction mixture is heated to a specified temperature (e.g., 100 °C) for a set period (e.g., 12 hours).
-
Workup and Purification: Upon completion, the reaction mixture is filtered through Celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.
C-H Activation Strategies: The Atom-Economical Frontier
Direct C-H activation has emerged as a powerful and sustainable strategy for the synthesis and functionalization of indazoles.[11][12][13] These methods obviate the need for pre-functionalized starting materials, leading to more atom-economical and environmentally benign synthetic routes. Rhodium and palladium are common catalysts for these transformations.[14][15]
Causality Behind Experimental Choices: C-H activation reactions often employ a directing group to achieve high regioselectivity. The choice of oxidant is also crucial for regenerating the active catalyst and completing the catalytic cycle.
Self-Validating System: The high specificity of C-H activation often leads to cleaner reaction profiles, which can be readily analyzed by NMR spectroscopy to confirm the regioselectivity of the functionalization.
Experimental Protocol: A Rhodium(III)-Catalyzed C-H Activation/Annulation [12]
-
Reactant Mixture: A mixture of an azobenzene (1.0 eq), an aldehyde (2.0 eq), and a rhodium catalyst such as [Cp*RhCl2]2 is prepared in a suitable solvent (e.g., dioxane).
-
Additive Addition: A copper salt, such as Cu(OAc)2, is often added as an oxidant.
-
Reaction Heating: The reaction is heated in a sealed tube at an elevated temperature (e.g., 100 °C) for an extended period.
-
Workup and Purification: After cooling, the reaction mixture is filtered, concentrated, and the product is purified by column chromatography.
Part 4: Comparative Analysis and Future Outlook
The evolution of indazole synthesis reflects the broader trends in organic chemistry, moving from classical, often harsh methods to more efficient, selective, and sustainable catalytic approaches.
| Synthetic Method | Key Features | Advantages | Disadvantages |
| Jacobson Synthesis | Intramolecular cyclization of N-nitroso-o-alkylanilides | Simple starting materials | Harsh conditions, limited functional group tolerance |
| Davis-Beirut Reaction | Base-catalyzed cyclization of 2-nitrobenzylamines | Good yields, metal-free[1][4] | Requires specific precursors, can have regioselectivity issues |
| Palladium Cross-Coupling | C-C and C-N bond formation on the indazole core | High functional group tolerance, broad scope | Cost of catalyst, potential for metal contamination |
| C-H Activation | Direct functionalization of C-H bonds | Atom-economical, avoids pre-functionalization | Often requires directing groups, can require high temperatures |
The future of indazole synthesis will likely be dominated by the continued development of novel catalytic methodologies. Areas of active research include photoredox catalysis, electrochemical synthesis, and the use of earth-abundant metal catalysts to further enhance the sustainability and efficiency of these transformations.
Part 5: Visualizing the Synthetic Evolution
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 5. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of 3-bromo-1-methyl-1H-indazole: Synthesis, Characterization, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The precise substitution pattern on the indazole core is critical, as even minor positional changes of substituents can dramatically alter a molecule's pharmacological profile, binding affinity, and metabolic stability. This guide focuses on 3-bromo-1-methyl-1H-indazole and its isomers, providing a comprehensive technical overview for researchers engaged in the synthesis and development of novel indazole-based therapeutics. Understanding the nuances of isomer synthesis and characterization is paramount for unambiguous structure-activity relationship (SAR) studies and the advancement of potent and selective drug candidates.
Isomerism in Bromo-Methyl-Indazoles
The structure "this compound" specifies the connectivity of the atoms. However, several isomeric forms can exist, arising from the positions of the bromine and methyl groups on the indazole core. The primary isomers of concern in the synthesis and characterization of this compound are:
-
N-Methyl Isomers: The indazole ring has two nitrogen atoms, and methylation can occur at either the N1 or N2 position, leading to 1-methyl-1H-indazole and 2-methyl-2H-indazole regioisomers, respectively. The 1H-tautomer is generally the more thermodynamically stable form.[1]
-
Positional Isomers of Bromine: The bromine atom can be located at various positions on the benzene ring (positions 4, 5, 6, or 7), in addition to the target position 3.
-
Positional Isomers of the Methyl Group (on the benzene ring): While the primary focus is on N-methylation, it is also conceivable to have isomers where the methyl group is on the benzene ring.
This guide will primarily focus on the N-methyl and positional bromo isomers, as these are the most common and critical to differentiate in a synthetic context.
Synthetic Strategies and Mechanistic Insights
The synthesis of a specific isomer of bromo-methyl-indazole requires careful consideration of the order of reactions (bromination and methylation) and the reaction conditions, which govern the regioselectivity of each step.
General Synthetic Pathways
There are two primary retrosynthetic approaches to this compound:
-
Route A: Methylation followed by Bromination: This involves the initial N-methylation of 1H-indazole, followed by bromination of the resulting 1-methyl-1H-indazole.
-
Route B: Bromination followed by Methylation: This approach starts with the bromination of 1H-indazole to form 3-bromo-1H-indazole, which is then N-methylated.
Experimental Protocols and Causality
Protocol 1: Synthesis of 3-bromo-1H-indazole (Precursor for Route B)
The direct bromination of indazole is a common method to introduce a bromine atom at the C3 position.[2]
-
Step 1: Reaction Setup: To a solution of 1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, add a brominating agent. N-Bromosuccinimide (NBS) (1.05 eq) is often preferred due to its ease of handling compared to liquid bromine.
-
Step 2: Reaction Execution: The reaction is typically stirred at room temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Purification: Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Expertise & Experience: The choice of solvent can influence the regioselectivity. While C3 bromination is generally favored, acidic conditions can lead to bromination at other positions on the benzene ring.[2] The use of a slight excess of NBS ensures complete consumption of the starting material.
Protocol 2: N-Methylation of 3-bromo-1H-indazole (Route B)
The N-methylation of 3-bromo-1H-indazole typically yields a mixture of the N1 and N2 isomers. The ratio of these isomers is highly dependent on the reaction conditions.
-
Step 1: Deprotonation: To a stirred solution of 3-bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF at 0 °C, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq). The mixture is stirred for a short period to allow for the formation of the indazolide anion.
-
Step 2: Alkylation: A methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Step 3: Work-up and Isomer Separation: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting mixture of N1 and N2 isomers is then separated by column chromatography on silica gel.
Expertise & Experience: The choice of base and solvent is critical for controlling the N1/N2 selectivity. Generally, the use of a strong, non-coordinating base like NaH in a polar aprotic solvent like THF tends to favor the formation of the thermodynamically more stable N1 isomer. In contrast, conditions employing weaker bases like K₂CO₃ in DMF can lead to a higher proportion of the kinetically favored N2 isomer. The steric hindrance at the N1 position due to the C7 proton also plays a role in directing the alkylation.
Isomer Characterization: A Multi-technique Approach
The unambiguous identification of each isomer of this compound requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between N1 and N2 methylated indazoles.
¹H NMR Spectroscopy:
-
N-CH₃ Signal: The chemical shift of the N-methyl protons is a key diagnostic feature. In N1-methylated indazoles, the methyl group is generally more shielded and appears at a lower chemical shift (typically around 3.8-4.1 ppm) compared to the N2-methyl group (around 4.1-4.4 ppm).
-
Aromatic Protons: The position of the methyl group influences the electronic environment of the entire ring system, leading to distinct chemical shifts and coupling patterns for the aromatic protons. For instance, the H7 proton in 1-substituted indazoles often appears at a lower field compared to the corresponding proton in the 2-substituted isomer.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the indazole ring, particularly C3, C3a, and C7a, are sensitive to the position of the N-methyl group. In general, the C3 carbon is more deshielded in the 2-methyl isomer compared to the 1-methyl isomer.
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is invaluable for unambiguous assignment. A correlation between the N-methyl protons and the C7a carbon is characteristic of an N1-substituted indazole, while a correlation to the C3 carbon is indicative of an N2-substituted indazole.
Data Presentation: Spectroscopic Data for Key Isomers
| Isomer | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| This compound | N-CH₃: ~4.0; Aromatic H: ~7.2-7.8 | C3: ~115; C3a: ~122; C4: ~121; C5: ~128; C6: ~123; C7: ~110; C7a: ~140; N-CH₃: ~35 |
| 3-bromo-2-methyl-2H-indazole | N-CH₃: ~4.2; Aromatic H: ~7.1-7.7 | C3: ~125; C3a: ~121; C4: ~122; C5: ~129; C6: ~124; C7: ~118; C7a: ~148; N-CH₃: ~40 |
| 4-bromo-1-methyl-1H-indazole | H3: ~7.98; H5: ~7.30; H6: ~7.28; H7: ~7.66; N-CH₃: ~4.04[2] | C3: ~134; C3a: ~125; C4: ~115; C5: ~129; C6: ~123; C7: ~111; C7a: ~140; N-CH₃: ~36 |
| 4-bromo-2-methyl-2H-indazole | H3: ~8.37; H5: ~7.13; H6: ~7.23; H7: ~7.58; N-CH₃: ~4.16[2] | C3: ~123; C3a: ~123; C4: ~116; C5: ~130; C6: ~124; C7: ~118; C7a: ~148; N-CH₃: ~40 |
Note: Predicted values are based on known data for similar substituted indazoles and general principles of NMR spectroscopy. Experimental verification is essential.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the isomers.
-
Molecular Ion Peak: All isomers of bromo-methyl-indazole will exhibit a molecular ion peak (M⁺) corresponding to their molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: The fragmentation patterns of N1 and N2 isomers can be subtly different. Common fragmentation pathways may include the loss of the methyl group (M-15), the bromine atom (M-79/81), or the cleavage of the pyrazole ring. Careful analysis of the relative intensities of these fragment ions can aid in isomer differentiation.
Infrared (IR) Spectroscopy
IR spectroscopy can provide complementary information. The C-H stretching and bending vibrations of the aromatic ring and the methyl group will be present. The absence of a broad N-H stretching band (typically around 3100-3500 cm⁻¹) confirms the N-methylation of the indazole ring. The fingerprint region (below 1500 cm⁻¹) will show characteristic patterns for each isomer.
Conclusion: A Roadmap for Successful Isomer Synthesis and Characterization
The synthesis and characterization of specific isomers of this compound are critical for advancing drug discovery programs based on this important scaffold. A thorough understanding of the factors governing the regioselectivity of bromination and N-methylation reactions is essential for designing efficient synthetic routes. The judicious application of a suite of analytical techniques, with a particular emphasis on advanced NMR methods, is necessary for the unambiguous structural elucidation of the resulting isomers. This guide provides a foundational framework and practical insights to empower researchers to confidently navigate the complexities of indazole chemistry and accelerate the development of novel therapeutic agents.
References
Methodological & Application
Synthesis of 3-bromo-1-methyl-1H-indazole: An Application Note and Protocol
Introduction
3-bromo-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry and materials science. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, including those with antitumor, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom at the C3 position provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[2] This document provides a comprehensive guide for the synthesis of this compound, detailing the underlying chemical principles, a robust experimental protocol, and critical safety considerations.
Chemical Principles and Mechanistic Insights
The synthesis of this compound is typically achieved through the electrophilic bromination of 1-methyl-1H-indazole. The indazole ring system is an electron-rich heterocycle, susceptible to electrophilic attack. The C3 position is particularly reactive due to the electronic influence of the two nitrogen atoms.
The reaction proceeds via an electrophilic aromatic substitution mechanism. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS).[3] NBS serves as a source of electrophilic bromine (Br+). The reaction is often carried out in a suitable organic solvent, such as acetonitrile or chloroform.[3][4] The reaction mechanism can be conceptualized as follows:
-
Generation of the Electrophile: In the presence of an acid catalyst or even spontaneously, NBS can generate a small equilibrium concentration of Br+.
-
Nucleophilic Attack: The electron-rich indazole ring, specifically the C3 position, acts as a nucleophile and attacks the electrophilic bromine. This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation: A base, which can be the succinimide anion generated from NBS or another basic species in the reaction mixture, removes the proton from the C3 position, restoring the aromaticity of the indazole ring and yielding the 3-brominated product.
The choice of N-methyl on the indazole ring directs the regioselectivity of the bromination primarily to the C3 position.[3]
Experimental Protocol
This protocol describes the synthesis of this compound from 1-methyl-1H-indazole using N-Bromosuccinimide.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 1-methyl-1H-indazole | Reagent Grade, ≥98% |
| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% |
| Acetonitrile (CH₃CN) | Anhydrous |
| Sodium thiosulfate (Na₂S₂O₃) | Saturated aqueous solution |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine | Saturated aqueous solution |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel (230-400 mesh) |
| Standard laboratory glassware |
Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indazole (1.0 eq.) in anhydrous acetonitrile (10-15 mL per gram of starting material).
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise at room temperature. The addition of NBS can be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Characterization
The final product should be characterized to confirm its identity and purity. Typical characterization methods include:
-
Melting Point: 35-40 °C[5]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of bromination.
-
Mass Spectrometry: To determine the molecular weight.
Safety Precautions
N-Bromosuccinimide (NBS) is a corrosive and harmful substance.[6] It can cause severe skin burns and eye damage.[6][7] It is also an oxidizer and may intensify fire.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves when handling NBS.[7][8]
-
Handling: Handle NBS in a well-ventilated fume hood.[7][9] Avoid inhalation of dust.[6] Avoid contact with skin and eyes.[7]
-
Storage: Store NBS in a cool, dry, and well-ventilated area away from combustible materials and incompatible substances.[6][8] Keep the container tightly closed.[7]
-
Spills: In case of a spill, clean it up immediately using dry methods to avoid generating dust.[6]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Always consult the Safety Data Sheet (SDS) for N-Bromosuccinimide before starting any experimental work.[6][7][8][9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC and allow it to stir for a longer duration if necessary. Gentle heating can be applied if the reaction is sluggish at room temperature. |
| Formation of Multiple Products | Over-bromination (dibromination). | Use a controlled amount of NBS (close to 1.0 equivalent). Add NBS portion-wise to avoid localized high concentrations. |
| Low Yield | Inefficient work-up or purification. | Ensure complete extraction of the product during work-up. Optimize the solvent system for column chromatography to minimize product loss. |
Visual Workflow
Caption: Synthetic workflow for this compound.
References
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 3. soc.chim.it [soc.chim.it]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. 3-ブロモ-1-メチルインダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.dk [fishersci.dk]
- 9. chemscience.com [chemscience.com]
Introduction: The Strategic Importance of the Indazole Scaffold
An Application Guide to the Suzuki-Miyaura Coupling with 3-bromo-1-methyl-1H-indazole
The indazole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1] The functionalization of this heterocycle is therefore of paramount importance for the synthesis of novel therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[2][3][4]
This guide provides a detailed examination of the Suzuki-Miyaura coupling as applied to this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design, empowering researchers to optimize this critical transformation. The use of a 1-methyl-indazole substrate offers a distinct advantage over its N-H counterpart; the absence of the acidic proton prevents the formation of N-azolyl palladium complexes, which can act as off-cycle catalyst inhibitors, a common challenge with unprotected nitrogen-rich heterocycles.[5]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][6] Understanding this mechanism is key to troubleshooting and optimizing the reaction. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4][7]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial for forming the more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) required for this step.[4]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][4]
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
Application Notes & Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-bromo-1-methyl-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of the Indazole Core
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its functionalization is a critical step in the drug discovery pipeline, enabling the modulation of pharmacological properties. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, a transformation of immense importance in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4][5] This reaction provides a reliable pathway to arylamines, often under milder conditions and with broader substrate scope than traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[3][6]
This guide provides a comprehensive overview and a detailed, field-proven protocol for the Buchwald-Hartwig amination of 3-bromo-1-methyl-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and offer a step-by-step methodology designed for reproducibility and high-yield outcomes. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of novel 3-amino-1-methyl-1H-indazole derivatives.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[7] The transformation is driven by a Pd(0)/Pd(II) catalytic cycle, which efficiently forges the C(sp²)–N bond.
The generally accepted mechanism proceeds through three primary steps:[3][8][9]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex, generated in situ, reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[10][11]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing for Success: A Guide to Reaction Parameters
The success of the Buchwald-Hartwig amination, particularly with heteroaryl halides like this compound, is highly dependent on the judicious selection of reaction components.[3] Each element plays a critical role in the catalytic cycle, and understanding their interplay is key to optimizing the reaction for high yield and purity.
-
Palladium Precursor: The active catalyst is a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used directly, it is more common and often more practical to use stable Pd(II) precursors such as Pd(OAc)₂. These are reduced in situ to the active Pd(0) catalyst.[9] Modern, pre-formed "precatalysts" are also widely available and offer excellent reactivity and ease of handling.[12]
-
Ligand Selection (The Key to Reactivity): Ligand choice is arguably the most critical factor. The initial generations of phosphine ligands were insufficient for challenging substrates. The development of sterically bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) revolutionized the field, enabling the coupling of previously unreactive partners, including electron-rich heteroaryl halides.[3][13][14] For N-heterocyclic substrates like indazoles, ligands such as tBuXPhos have been shown to be particularly effective.[15] The ligand's role is to stabilize the palladium center, promote the oxidative addition, and facilitate the final reductive elimination step.[9]
-
The Role of the Base: A base is required to deprotonate the amine, forming the nucleophilic amido species.[16] Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common choice, offering high reaction rates.[15] However, its high basicity can be incompatible with sensitive functional groups. In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[8][9] The solubility of the base is also a critical consideration.[12][16]
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most frequently used, as they effectively dissolve the organic reagents and are stable at the elevated temperatures often required.[7][17]
-
Temperature: Most Buchwald-Hartwig aminations require heating, typically in the range of 80-110 °C, to drive the reaction to completion.[12] The optimal temperature is substrate-dependent and should be determined empirically.
Representative Reaction Conditions
The conditions below are derived from established procedures for analogous heteroaryl bromide systems and provide a robust starting point for the amination of this compound.[2][17]
| Coupling Partner (Amine) | Catalyst / Ligand System | Base | Solvent | Temp (°C) | Expected Yield (%) | Reference(s) |
| Primary/Secondary Aliphatic Amine | Pd₂(dba)₃ / RuPhos or XPhos | NaOtBu | Toluene | 80 - 110 | 75 - 95 | [2][13] |
| Primary/Secondary Aryl Amine | Pd(OAc)₂ / (±)-BINAP | Cs₂CO₃ | Toluene | 100 - 110 | 70 - 90 | [3][8] |
| Heterocyclic Amine (e.g., Morpholine) | Pd(OAc)₂ / tBuXPhos | K₃PO₄ | Dioxane | 100 | 80 - 95 | [15] |
| Amide / Carbamate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 - 120 | 60 - 85 | [2] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative secondary amine (e.g., morpholine).
Materials:
-
This compound (1.0 eq.)
-
Amine coupling partner (e.g., Morpholine, 1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq.)
-
RuPhos (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq.)
-
Anhydrous Toluene (to achieve ~0.1 M concentration)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), RuPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to the flask. Begin vigorous stirring.
-
Amine Addition: Add the amine coupling partner (1.2 eq.) to the stirring suspension via syringe.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-amino-1-methyl-1H-indazole product.
Caption: General experimental workflow for the cross-coupling reaction.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (if tolerated), or switching to a more active ligand system (e.g., a different generation Buchwald ligand). Ensure all reagents and the solvent are scrupulously dry and the system is free of oxygen.
-
Hydrodehalogenation: The formation of 1-methyl-1H-indazole (from the reduction of the starting material) is a common side reaction. This can often be minimized by ensuring a truly anaerobic environment and by the careful choice of ligand.[9]
-
Substrate Purity: The purity of the starting this compound is crucial. Impurities can poison the palladium catalyst.
-
Safety: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment in an inert atmosphere glovebox or under a positive pressure of inert gas.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. research.rug.nl [research.rug.nl]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Bromoindazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Indazole Functionalization
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neuroprotective treatments.[1][2][3][4] Molecules such as the FDA-approved kinase inhibitors Pazopanib and Axitinib feature this heterocyclic system, underscoring its significance in drug design.[3] The ability to precisely and efficiently functionalize the indazole core is therefore of paramount importance for generating novel chemical entities with tailored pharmacological profiles.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[5][6][7] Bromoindazoles are ideal substrates for these transformations due to their stability, accessibility, and favorable reactivity profile compared to other haloindazoles. This guide provides an in-depth overview of the key palladium-catalyzed cross-coupling reactions of bromoindazoles, complete with mechanistic insights, detailed experimental protocols, and expert commentary to facilitate successful implementation in a research and development setting.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations is a general catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[6][8][9]
Caption: Generalized Palladium Catalytic Cycle.
Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)–C(sp²) bonds due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[10][11]
Mechanistic Insight
The reaction follows the classic catalytic cycle.[9] A key step is the transmetalation of the organic group from the boronic acid to the palladium center, which is facilitated by a base. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the electrophilic Pd(II) center.
Protocol: Synthesis of 3-Aryl-1H-indazoles via Microwave-Assisted Suzuki Coupling
This protocol is adapted for the coupling of free (NH)-bromoindazoles, which can be challenging due to potential N-arylation side reactions or catalyst inhibition. Microwave irradiation often provides a significant advantage by reducing reaction times and improving yields.[12][13]
Materials:
-
3-Bromo-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Ethanol/H₂O (e.g., 3:1.5:0.5 v/v/v)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
Reaction Setup: To a 10 mL microwave vial, add 3-bromo-1H-indazole, the arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL).
-
Degassing: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Scientist's Note: Thorough degassing is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which would deactivate the catalytic system.
-
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature (e.g., 140 °C) for 30-60 minutes.[12] Monitor the reaction by TLC or LC-MS.
-
Scientist's Note: The use of a sealed vessel and microwave heating accelerates the reaction, which is particularly beneficial for less reactive bromoindazoles or challenging boronic acids.[12]
-
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent System | Temperature | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C (MW) | 65-90 | [12] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 100 °C | 70-95 | [10] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 °C | 80-98 | General |
Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines.[14][15] For indazoles, it provides direct access to N-substituted aminoindazoles, which are key pharmacophores in many biologically active molecules.
Mechanistic Insight
Following oxidative addition, the amine displaces the halide from the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[16] Reductive elimination from this complex furnishes the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) accelerate the reductive elimination step.[14][17]
Protocol: Synthesis of N-Aryl-3-aminoindazoles
This protocol describes a general method for the coupling of 3-bromoindazoles with anilines.[17]
Materials:
-
1-(Tetrahydropyran-2-yl)-3-bromo-1H-indazole (1.0 equiv)
-
Aromatic amine (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk flask.
-
Reagent Addition: Add the protected 3-bromoindazole, the aromatic amine, and anhydrous toluene.
-
Scientist's Note: The use of an N-protecting group like THP can prevent complications at the indazole N1 position. However, some protocols work well on NH-free indazoles. The base (NaOt-Bu) is highly hygroscopic and must be handled under inert conditions.
-
-
Heating: Seal the flask and heat the mixture in an oil bath at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
-
Deprotection (if necessary): The THP group can be removed under mild acidic conditions (e.g., HCl in methanol) to yield the final NH-free aminoindazole.
| Ligand | Base | Solvent | Temperature | Typical Yield (%) | Reference |
| Xantphos | NaOt-Bu | Toluene | 110 °C | 75-92 | [17] |
| BINAP | Cs₂CO₃ | Dioxane | 100 °C | 70-88 | [17] |
| RuPhos | K₃PO₄ | t-BuOH | 100 °C | 80-95 | General |
Section 3: Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the bromoindazole) and an sp carbon (of a terminal alkyne).[18][19] The resulting arylalkynes are versatile intermediates for further synthetic transformations.
Mechanistic Insight
The Sonogashira reaction uniquely involves two catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[13][20] The palladium cycle is similar to that of other cross-couplings. The copper cycle's role is to react with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, transferring the alkynyl group to the palladium.[20]
Protocol: Synthesis of 3-Alkynyl-1H-indazoles
Materials:
-
3-Bromo-1H-indazole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous THF or DMF
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 3-bromoindazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF), followed by the amine base (e.g., TEA) and the terminal alkyne via syringe.
-
Scientist's Note: The amine acts as both the base and often as a solvent or co-solvent. It is crucial that the copper co-catalyst is fresh and the reaction is kept under inert conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through Celite®.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.[21]
Section 4: Heck Reaction (C-C Bond Formation)
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[8] It is a powerful method for introducing vinyl groups onto the indazole scaffold, as demonstrated in the synthesis of the drug Axitinib.[22][23]
Mechanistic Insight
The Heck reaction mechanism involves migratory insertion of the alkene into the Aryl-Palladium bond, followed by a β-hydride elimination to release the product and a hydrido-palladium complex. A base is required to regenerate the Pd(0) catalyst from this complex.
Protocol: Mechanochemical Heck Reaction of 3-Bromoindazoles
Recent advances have shown that high-speed ball-milling provides a solvent-free, efficient alternative to traditional heating.[22][23][24] This protocol is based on such a mechanochemical approach.
Materials:
-
3-Bromoindazole (1.0 equiv)
-
Olefin (e.g., Styrene, Acrylate) (1.5 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (5 mol%)
-
PPh₃ (Triphenylphosphine) (10 mol%)
-
Triethylamine (TEA) (1.5 equiv)
-
Tetrabutylammonium bromide (TBAB) (10 mol%)
-
Sodium Bromide (NaBr) (as grinding auxiliary)
-
Milling jar with stainless steel balls
Procedure:
-
Charging the Mill: To a stainless-steel milling jar, add the 3-bromoindazole, Pd(OAc)₂, PPh₃, TEA, TBAB, and NaBr.
-
Adding Olefin: Add the liquid olefin (if applicable) and the grinding balls.
-
Milling: Seal the jar and mill at high speed (e.g., 600 rpm) for 1-3 hours.
-
Work-up: After milling, transfer the solid mixture to a flask using ethyl acetate.
-
Purification: Filter the suspension and concentrate the filtrate. Purify the residue by column chromatography to obtain the 3-vinylindazole product.
Workflow & Optimization
Successful cross-coupling requires careful setup and optimization. The following workflow provides a general guide for developing a new transformation.
Caption: General workflow for optimizing a cross-coupling reaction.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 22. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 24. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 3-Aryl-1H-Indazoles: An Application Note and Protocol for Accelerated Drug Discovery
Abstract
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The traditional synthesis of these vital compounds, particularly 3-aryl-1H-indazoles, is often hampered by long reaction times, harsh conditions, and modest yields. This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) to overcome these limitations, enabling the rapid and efficient production of 3-aryl-1H-indazoles. We will explore the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven protocols for both palladium and copper-catalyzed reactions, and offer a comparative analysis against conventional heating methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to accelerate their discovery pipelines.
Introduction: The Strategic Advantage of Microwave Synthesis
3-Aryl-1H-indazoles are a privileged class of heterocyclic compounds, renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The demand for rapid access to diverse libraries of these compounds for structure-activity relationship (SAR) studies is a major driver in modern drug discovery. Conventional synthetic methods, often requiring prolonged heating under reflux, represent a significant bottleneck in this process.
Microwave-assisted synthesis has emerged as a transformative technology, utilizing dielectric heating to rapidly and uniformly energize polar molecules in a reaction mixture. This direct heating mechanism, as opposed to the slower conductive heating of an oil bath, leads to dramatic accelerations in reaction rates, often reducing multi-hour or even day-long reactions to mere minutes. The key advantages of MAOS in the context of 3-aryl-1H-indazole synthesis include:
-
Drastically Reduced Reaction Times: Accelerate discovery cycles by synthesizing target molecules in a fraction of the time required by conventional methods.
-
Increased Product Yields: Improved reaction kinetics and reduced side reactions often lead to higher isolated yields of the desired product.
-
Enhanced Reaction Control and Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.
-
Greener Chemistry: Shorter reaction times and improved efficiency contribute to lower energy consumption and reduced solvent use, aligning with the principles of green chemistry.
This guide will focus on two of the most potent and versatile microwave-assisted methods for the synthesis of 3-aryl-1H-indazoles: Palladium-Catalyzed Intramolecular C-H Amination and a One-Pot, Two-Step Copper-Catalyzed N-Arylation.
Mechanistic Insights: The "How" and "Why" of Catalysis
A deep understanding of the reaction mechanism is crucial for troubleshooting, optimization, and adaptation of a synthetic protocol. Below, we dissect the catalytic cycle of the palladium-catalyzed approach.
Palladium-Catalyzed Intramolecular C-H Amination/Arylation
This powerful method constructs the indazole ring through a direct C-H bond activation, a testament to the advances in modern organometallic chemistry. The reaction typically starts from a readily available N-arylhydrazone, formed from the condensation of an aryl ketone or aldehyde with an arylhydrazine.
The proposed catalytic cycle, illustrated below, proceeds as follows:
-
C-H Activation/Palladacycle Formation: The reaction is initiated by the coordination of the hydrazone to a Pd(II) catalyst (e.g., Pd(OAc)₂). A concerted metalation-deprotonation (CMD) pathway leads to the formation of a six-membered palladacycle intermediate with the loss of acetic acid. This is the crucial C-H activation step.
-
Reductive Elimination: The palladacycle then undergoes reductive elimination, forming the N-N bond of the indazole ring and generating a Pd(0) species.
-
Catalyst Reoxidation: For the catalytic cycle to continue, the Pd(0) must be reoxidized to the active Pd(II) state. This is typically achieved using an oxidant such as Cu(OAc)₂.
Figure 1: Catalytic cycle for Pd-catalyzed C-H amination.
Comparative Analysis: Microwave vs. Conventional Heating
| Reaction Type | Conventional Heating | Microwave-Assisted | Reference |
| Thiourea Synthesis | 6 hours | 5 minutes | |
| Pyrimidine Synthesis | Higher yields, but longer reaction times | Acceptable to good yields in substantially shorter times | |
| General Heterocycle Synthesis | 2-15 hours, <50% yield | Minutes, >80% yield | |
| Iodination of Arenes | 30-60 minutes | 1-10 minutes |
Experimental Protocols
Safety First: All microwave-assisted reactions must be conducted in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Never use a domestic microwave oven for chemical synthesis. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work within a fume hood to avoid inhaling potentially toxic fumes. Be aware of the potential for superheating, especially with viscous samples, and ensure adequate stirring.
Protocol 1: Palladium-Catalyzed Microwave-Assisted Synthesis of 3-Aryl-1H-Indazoles
This protocol is adapted from the palladium-catalyzed C-H activation/intramolecular amination methodology and optimized for microwave conditions.
Workflow:
Figure 2: Workflow for Pd-catalyzed microwave synthesis.
Reagents & Conditions:
| Reagent/Parameter | Quantity/Setting | Purpose |
| N-Arylhydrazone | 1.0 equiv (e.g., 0.2 mmol) | Starting Material |
| Pd(OAc)₂ | 5 mol% | Catalyst |
| Cu(OAc)₂ | 1.5 equiv | Oxidant |
| AgOCOCF₃ | 1.5 equiv | Additive/Co-oxidant |
| DMSO | 0.05 M solution | Solvent |
| Microwave Parameters | ||
| Temperature | 120 °C | Reaction Temperature |
| Ramp Time | 2 minutes | Time to reach temperature |
| Hold Time | 20-30 minutes | Reaction duration at temperature |
| Stirring | High | Ensure even heating |
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the N-arylhydrazone (1.0 equiv), Pd(OAc)₂ (0.05 equiv), Cu(OAc)₂ (1.5 equiv), and AgOCOCF₃ (1.5 equiv).
-
Add anhydrous DMSO to achieve a 0.05 M concentration of the hydrazone.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the microwave parameters: irradiate with stirring to 120 °C (2-minute ramp) and hold at this temperature for 20-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-1H-indazole.
Protocol 2: One-Pot, Two-Step Copper-Catalyzed Microwave Synthesis
This highly efficient protocol combines the formation of the hydrazone and its subsequent cyclization into a single, seamless workflow, minimizing handling and purification steps.
Workflow:
Figure 3: Workflow for one-pot Cu-catalyzed synthesis.
Reagents & Conditions:
| Reagent/Parameter | Quantity/Setting | Purpose |
| Step 1: Hydrazone Formation | ||
| 2-Halobenzaldehyde | 1.0 equiv | Starting Material |
| Arylhydrazine | 1.1 equiv | Starting Material |
| NMP | ~1-2 mL | Solvent |
| Microwave | 160 °C, 10 min | Reaction Conditions |
| Step 2: Cyclization | ||
| K₂CO₃ | 2.0 equiv | Base |
| CuI | 5 mol% | Catalyst |
| Diamine Ligand | 10 mol% | Ligand |
| Microwave | 160 °C, 10 min | Reaction Conditions |
Step-by-Step Procedure:
-
Step 1: In a 10 mL microwave vial with a stir bar, combine the 2-halobenzaldehyde (1.0 equiv), arylhydrazine (1.1 equiv), and N-methyl-2-pyrrolidone (NMP, ~1-2 mL).
-
Seal the vial and irradiate in the microwave reactor at 160 °C for 10 minutes.
-
Cool the vial to room temperature.
-
Step 2: To the same vial containing the in situ formed hydrazone, add K₂CO₃ (2.0 equiv), CuI (0.05 equiv), and a suitable diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.10 equiv).
-
Reseal the vial and irradiate in the microwave reactor at 160 °C for an additional 10 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 1,3-diaryl-1H-indazole.
Product Characterization: A Self-Validating System
Trustworthy science demands rigorous characterization of the synthesized compounds. The identity and purity of the 3-aryl-1H-indazole products should be confirmed by standard analytical techniques. Below is representative data for 3-phenyl-1H-indazole.
3-Phenyl-1H-indazole
-
¹H NMR (400 MHz, CDCl₃): δ 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H).
-
¹³C NMR (100 MHz, CDCl₃): δ 146.51, 140.26, 132.22, 129.17, 128.97, 127.72, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18.
-
HRMS (ESI, m/z): calcd for C₁₃H₁₁N₂ [M+H]⁺, found [M+H]⁺.
Note: Specific shifts and coupling constants may vary slightly depending on the solvent and instrument.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of medicinally relevant heterocycles like 3-aryl-1H-indazoles. The protocols detailed herein demonstrate the power of this technology to dramatically shorten reaction times, improve yields, and facilitate a more efficient discovery process. By embracing these advanced synthetic tools, researchers can accelerate the development of novel therapeutics and push the boundaries of medicinal chemistry.
Application Note: Regioselective N-methylation of 3-bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the N-methylation of 3-bromo-1H-indazole, a critical transformation in the synthesis of various pharmacologically active compounds. The indazole nucleus is a privileged scaffold in medicinal chemistry, and controlled N-alkylation is paramount for modulating biological activity.[1][2][3] This document elucidates the mechanistic principles governing regioselectivity, offering detailed, field-proven protocols for the selective synthesis of 3-bromo-1-methyl-1H-indazole (the N1-isomer) and addressing the common challenge of isomeric mixture formation.[1][4]
Introduction: The Significance of N-Methylated Indazoles
Indazole derivatives are integral components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The position of the substituent on the indazole nitrogen atom (N1 or N2) profoundly influences the molecule's spatial conformation and its interaction with biological targets. Consequently, the ability to selectively synthesize a specific regioisomer is a cornerstone of efficient drug discovery and development.
The direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products, complicating purification and reducing the overall yield of the desired compound.[1][5] This guide focuses on providing a robust and reproducible methodology for the N-methylation of 3-bromo-1H-indazole, with an emphasis on achieving high regioselectivity for the thermodynamically more stable N1-isomer.[6][7]
Mechanistic Insights: Controlling Regioselectivity
The regioselectivity of the N-alkylation of indazole is a delicate interplay of kinetic and thermodynamic factors, influenced by the choice of base, solvent, and alkylating agent.[5][8] The indazole anion, formed upon deprotonation, is a mesomeric system, with negative charge density distributed between the N1 and N2 positions.
-
N1-Alkylation (Thermodynamic Control): The N1-substituted indazole is generally the thermodynamically more stable isomer.[5][7] Conditions that allow for equilibration, or those that inherently favor the formation of the more stable product, will lead to a higher proportion of the N1-isomer. The use of strong, non-coordinating bases in polar aprotic solvents often favors N1-alkylation.[4][9]
-
N2-Alkylation (Kinetic Control): The N2 position can be the site of initial, kinetically favored attack under certain conditions. Factors such as steric hindrance at the C7 position and the use of specific reaction conditions like the Mitsunobu reaction can favor the formation of the N2-isomer.[9][10]
This protocol will focus on conditions that have been demonstrated to provide high selectivity for the N1-methylated product.
Experimental Protocol: N1-Methylation of 3-bromo-1H-indazole
This protocol is designed to favor the formation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-bromo-1H-indazole | ≥97% | Commercially Available | --- |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Handle with extreme care under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | Use from a freshly opened bottle or dried over a suitable agent. |
| Methyl iodide (CH₃I) | ≥99.5% | Commercially Available | Store in a cool, dark place. |
| Saturated aqueous ammonium chloride (NH₄Cl) | --- | Prepare in-house | --- |
| Ethyl acetate (EtOAc) | ACS grade or higher | Commercially Available | --- |
| Brine (saturated aqueous NaCl) | --- | Prepare in-house | --- |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercially Available | --- |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Reaction Workflow Diagram
Caption: Step-by-step workflow for the N1-methylation of 3-bromo-1H-indazole.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-bromo-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30 minutes.
-
Addition of Methylating Agent: Re-cool the reaction mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers and any unreacted starting material. A gradient of ethyl acetate in hexanes is typically effective.
Expected Results and Characterization
Under the described conditions, a high ratio of the N1-methylated product (this compound) to the N2-methylated product (3-bromo-2-methyl-2H-indazole) is expected. The isomers can be distinguished by their spectroscopic data.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing the isomers. In ¹H NMR, the chemical shift of the N-methyl protons will differ between the two isomers. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be used to definitively assign the structure by observing the correlation between the N-methyl protons and the carbons of the indazole ring.[11]
-
Mass Spectrometry: LC-MS analysis will show that both isomers have the same mass-to-charge ratio (m/z), confirming the formation of the methylated products.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive NaH. 2. Wet solvent or glassware. 3. Inactive methylating agent. | 1. Use fresh NaH and rinse the mineral oil with dry hexanes before use. 2. Ensure all glassware is flame-dried and the THF is anhydrous. 3. Use fresh, properly stored methyl iodide. |
| Poor N1:N2 Regioselectivity | 1. Reaction temperature was too high during NaH addition. 2. Insufficient stirring during deprotonation. | 1. Maintain the temperature at 0 °C during the addition of NaH and methyl iodide. 2. Ensure efficient stirring to allow for complete deprotonation before adding the methylating agent. |
| Formation of Byproducts | 1. Over-methylation leading to quaternary salts. | 1. Use the recommended stoichiometry of the methylating agent (1.1-1.2 eq). |
| Difficulty in Separating Isomers | 1. Similar polarity of the N1 and N2 isomers. | 1. Optimize the solvent system for column chromatography. 2. Consider recrystallization from a suitable solvent system to isolate the major isomer. |
Conclusion
The N-methylation of 3-bromo-1H-indazole is a fundamental transformation in synthetic and medicinal chemistry. By carefully controlling the reaction conditions, specifically through the use of a strong base like sodium hydride in an anhydrous aprotic solvent such as THF, a high degree of regioselectivity for the desired N1-methylated product can be achieved. This protocol provides a reliable and reproducible method for researchers, enabling the efficient synthesis of this valuable building block for drug discovery and development.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: A Modern Approach to the Synthesis of 3-Aminoindazole Derivatives from 2-Bromobenzonitriles
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including kinase inhibitors for cancer therapy and antagonists for various receptors.[1][2] Historically, the synthesis of these heterocycles relied on nucleophilic aromatic substitution (SNAr) reactions, typically using highly activated starting materials like 2-fluorobenzonitriles.[1][3] These methods often suffer from limitations such as harsh reaction conditions, low yields with electron-rich substrates, and a restricted substrate scope. This guide details modern, efficient, and versatile synthetic strategies that utilize readily available 2-bromobenzonitriles as starting materials, overcoming many of the drawbacks of traditional routes. We will provide in-depth protocols and mechanistic insights for both Palladium-catalyzed and Copper-catalyzed pathways, offering researchers a robust toolkit for accessing this critical pharmacophore.
Rationale for Using 2-Bromobenzonitriles
The shift from traditional fluoro- or nitro-substituted precursors to 2-bromobenzonitriles is driven by the advent of powerful transition metal-catalyzed cross-coupling reactions. While 2-bromobenzonitriles are generally poor substrates for classical SNAr reactions, they are excellent partners in modern catalytic cycles. This approach provides several key advantages:
-
Broader Substrate Scope: Catalytic methods are significantly more tolerant of diverse functional groups on the benzonitrile ring, including both electron-donating and electron-withdrawing substituents.[3]
-
Milder Reaction Conditions: Compared to the high temperatures often required for SNAr reactions, catalytic methods can frequently be performed under more moderate conditions.
-
Improved Availability: 2-Bromobenzonitriles are a common and diverse class of starting materials, making them readily accessible for a wide range of synthetic applications.
Two predominant and highly effective strategies have emerged: a two-step Palladium-catalyzed Buchwald-Hartwig amination followed by cyclization, and a one-pot Copper-catalyzed cascade reaction.
Palladium-Catalyzed Two-Step Synthesis
This is arguably the most versatile and well-documented route, proceeding via a Buchwald-Hartwig amination followed by an acid-catalyzed cyclization.[1][3][4] The use of benzophenone hydrazone as an ammonia/hydrazine surrogate is a critical innovation, as it is more stable and easier to handle than hydrazine itself and circumvents issues related to its high basicity and nucleophilicity in the catalytic step.[3][5]
Overall Workflow
The process is a sequential two-step synthesis that allows for the isolation of a stable hydrazone intermediate. This intermediate can be optionally functionalized before the final cyclization, adding another layer of synthetic versatility.[1]
Caption: General workflow for the Pd-catalyzed two-step synthesis.
Reaction Mechanisms
Step 1: Buchwald-Hartwig Amination Catalytic Cycle The first step is a classic Buchwald-Hartwig amination.[6] The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the 2-bromobenzonitrile. Subsequent coordination of the benzophenone hydrazone and deprotonation by the base (cesium carbonate) forms a palladium-amido complex. The cycle concludes with reductive elimination, which forms the C-N bond of the arylhydrazone product and regenerates the Pd(0) catalyst.[7][8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination step.
Step 2: Acid-Catalyzed Deprotection and Cyclization The arylhydrazone intermediate is treated with an acid, such as p-toluenesulfonic acid (p-TsOH), in methanol. The acid catalyzes the hydrolysis of the imine bond, releasing the free hydrazine. This hydrazine moiety then immediately undergoes an intramolecular nucleophilic attack on the adjacent nitrile group, followed by tautomerization to yield the stable aromatic 3-aminoindazole ring system.[1][3]
Caption: Mechanism for the acid-catalyzed deprotection and cyclization.
Detailed Experimental Protocols
Protocol 1: Synthesis of Arylhydrazone Intermediate (2a-i) [4]
-
Setup: To a Schlenk tube, add benzophenone hydrazone (1.1 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol %), and BINAP (5.5 mol %).
-
Inerting: Evacuate the tube and backfill with argon. Add anhydrous toluene (1.5 mL per mmol of bromobenzonitrile).
-
Pre-heating: Heat the mixture to 100 °C for 3 minutes to facilitate catalyst formation, then cool to room temperature.
-
Reagent Addition: Add the 2-bromobenzonitrile derivative (1 equiv) and cesium carbonate (Cs₂CO₃, 1.4 equiv), followed by additional toluene (0.5 mL per mmol of bromobenzonitrile).
-
Reaction: Evacuate and backfill the Schlenk tube with argon again. Heat the reaction mixture at 100 °C for 7 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude arylhydrazone is often of sufficient purity for the next step, or it can be purified further by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Aminoindazoles (3a-i) [4]
-
Setup: In a round-bottom flask, suspend the arylhydrazone intermediate (1 equiv) and p-toluenesulfonic acid monohydrate (2 equiv) in methanol (2 mL per mmol of hydrazone).
-
Reaction: Heat the reaction mixture to reflux and maintain overnight. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the solution and dilute with a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Washing: Wash the combined organic layers successively with brine and water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure 3-aminoindazole.
Data Summary: Substrate Scope and Yields
The palladium-catalyzed method demonstrates excellent functional group tolerance.
| Entry | Substituent on 2-Bromobenzonitrile | Arylhydrazone Yield (%)[3] | 3-Aminoindazole Yield (%)[3] |
| 1 | H | 99 | 90 |
| 2 | 4-Me | 92 | 88 |
| 3 | 5-Me | 95 | 87 |
| 4 | 4-OMe | 80 | 85 |
| 5 | 5-OMe | 96 | 86 |
| 6 | 4-Cl | 99 | 85 |
| 7 | 5-Cl | 98 | 73 |
| 8 | 4-CF₃ | 95 | 78 |
Copper-Catalyzed Cascade Synthesis
An alternative and highly efficient method involves a copper-catalyzed cascade process.[9] This reaction couples 2-bromobenzonitriles with hydrazine derivatives (like hydrazine carboxylic esters) and proceeds through an in-situ condensation to form the 3-aminoindazole product in a single step. This approach avoids the isolation of intermediates, potentially offering a more streamlined and atom-economical synthesis.
Principle and Advantages
The key to this method is the use of a simple copper(I) bromide (CuBr) catalyst in a polar aprotic solvent like DMSO.[9] The process is a cascade coupling-condensation reaction. It is particularly effective for generating a diverse library of 3-aminoindazoles, including those with substituents at the 1-position by using N'-arylbenzohydrazides as coupling partners.[9]
Detailed Experimental Protocol
Protocol 3: General Procedure for Cu-Catalyzed Synthesis [9]
-
Setup: To an oven-dried reaction tube, add the 2-bromobenzonitrile (1 equiv), the hydrazine derivative (e.g., tert-butyl carbazate, 1.5 equiv), copper(I) bromide (CuBr, 10 mol %), and potassium phosphate (K₃PO₄, 2 equiv).
-
Inerting: Evacuate the tube and backfill with an inert atmosphere (Argon or Nitrogen).
-
Solvent & Reaction: Add anhydrous DMSO (2 mL per mmol of bromobenzonitrile). Seal the tube and heat the mixture at 80-90 °C for 12-24 hours, or until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.
-
Washing & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to obtain the final product.
Data Summary: Scope and Yields
This method also shows a broad scope with various substituted benzonitriles.
| Entry | Substituent on 2-Bromobenzonitrile | Hydrazine Partner | Yield (%)[9] |
| 1 | H | tert-butyl carbazate | 85 |
| 2 | 4-Me | tert-butyl carbazate | 82 |
| 3 | 5-OMe | tert-butyl carbazate | 88 |
| 4 | 4-F | tert-butyl carbazate | 76 |
| 5 | 4-Cl | tert-butyl carbazate | 81 |
| 6 | H | N'-phenylbenzohydrazide | 72 (N-1 phenyl) |
Scientific Integrity & Trustworthiness: Key Insights
-
Causality in Catalyst Choice: The palladium-catalyzed route relies on the well-established reactivity of Pd(0) complexes in C-N bond formation (Buchwald-Hartwig amination).[5][6] The choice of BINAP as a ligand is crucial; its bite angle and steric bulk facilitate the reductive elimination step, which is often rate-limiting.[1] The copper-catalyzed method leverages the lower cost of copper and its known ability to mediate Ullmann-type couplings, which this cascade reaction resembles.[9]
-
Role of the Base: In the palladium-catalyzed reaction, a strong, non-nucleophilic base like Cs₂CO₃ is essential.[3] Its role is to deprotonate the coordinated hydrazone, forming the nucleophilic amido species required for the catalytic cycle to proceed. Its solubility in toluene is also beneficial.
-
Self-Validation: Each protocol described is a self-validating system. The success of the reaction is easily confirmed by standard analytical techniques (TLC, LC-MS) to monitor the consumption of starting materials and the formation of the product. The final products have distinct spectroscopic signatures (¹H NMR, ¹³C NMR, HRMS) that confirm the formation of the indazole ring.
Conclusion
The synthesis of 3-aminoindazoles from 2-bromobenzonitriles represents a significant advancement over classical methods. Both the two-step palladium-catalyzed pathway and the one-pot copper-catalyzed cascade reaction offer high yields, broad substrate applicability, and operational simplicity. These robust and scalable protocols provide reliable access to a class of compounds of high value to the pharmaceutical and drug discovery industries, enabling the continued exploration of the 3-aminoindazole scaffold in the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. datapdf.com [datapdf.com]
- 3. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process [organic-chemistry.org]
Scalable Synthesis of Bromo-Methyl-Indazole Derivatives: An In-Depth Technical Guide
Introduction: The Strategic Importance of Bromo-Methyl-Indazoles in Drug Discovery
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The strategic incorporation of bromo and methyl substituents onto the indazole scaffold provides medicinal chemists with crucial tools to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromine atom can serve as a key site for further functionalization through cross-coupling reactions, while the methyl group can influence binding affinity and metabolic stability.
The scalable and regioselective synthesis of bromo-methyl-indazole derivatives is therefore a critical challenge in pharmaceutical process development. This technical guide provides a comprehensive overview of robust and scalable synthetic strategies, offering detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific principles.
Strategic Approaches to the Scalable Synthesis of Bromo-Methyl-Indazoles
The synthesis of bromo-methyl-indazoles can be broadly categorized into two main strategies:
-
Construction of the Indazole Ring from Pre-functionalized Precursors: This approach involves the synthesis of the indazole core from starting materials that already bear the desired bromo and methyl substituents. This strategy often provides excellent control over regioselectivity.
-
Post-Synthetic Modification of the Indazole Core: This strategy involves the initial synthesis of a methyl-indazole, followed by the regioselective introduction of a bromine atom. While seemingly more direct, this approach can be challenging due to the potential for the formation of multiple isomers.
This guide will focus on scalable methods from both categories, providing detailed protocols for the synthesis of key bromo-methyl-indazole isomers.
Synthesis of 5-Bromo-3-Methyl-1H-Indazole: A Two-Step Approach from a Substituted Aniline
A robust and scalable synthesis of 5-bromo-3-methyl-1H-indazole can be achieved through a two-step sequence starting from the readily available 4-bromo-2-methylaniline. This method first involves the formation of the indazole ring via diazotization and cyclization, followed by the introduction of the 3-methyl group. A variation of this approach involves the direct cyclization of a hydrazone precursor.
Causality of Experimental Choices:
-
Diazotization and Cyclization: The use of isoamyl nitrite for the diazotization of 4-bromo-2-methylaniline is a common and effective method for generating the diazonium salt in situ under non-aqueous conditions. The subsequent intramolecular cyclization is facilitated by the acidic medium (acetic acid), which protonates the newly formed azo group, promoting the cyclization cascade to form the indazole ring.
-
Use of Hydrazone Precursors: An alternative and often high-yielding approach involves the formation of a hydrazone from a corresponding ketone, followed by an acid-catalyzed cyclization. Polyphosphoric acid (PPA) is a frequently used reagent for this transformation as it acts as both a catalyst and a dehydrating agent, driving the reaction to completion.[1]
Visualizing the Synthetic Workflow: From Aniline to Indazole
References
Application Notes & Protocols: 3-Bromo-1-methyl-1H-indazole as a Versatile Synthetic Building Block
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-bromo-1-methyl-1H-indazole.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus is a bicyclic heteroaromatic system that stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The ability to functionalize the indazole core at various positions is therefore a cornerstone of modern drug discovery. This compound, in particular, serves as a highly versatile and strategic building block. The C3-bromo substituent is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the direct formation of carbon-carbon and carbon-nitrogen bonds. The N1-methyl group precludes the need for protecting group strategies that are often required for NH-indazoles, simplifying synthetic routes and improving overall efficiency.[4]
Physicochemical & Safety Profile
A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.
| Property | Value | Source |
| CAS Number | 326474-67-3 | [5] |
| Molecular Formula | C₈H₇BrN₂ | [5] |
| Molecular Weight | 211.06 g/mol | |
| Appearance | Solid | |
| Melting Point | 35-40 °C | |
| GHS Pictogram | GHS06 (Skull and Crossbones) | |
| Signal Word | Danger | |
| Hazard Statement | H301: Toxic if swallowed | [6] |
Safety Imperative: Due to its acute oral toxicity, this compound must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed within a certified chemical fume hood.[6]
Core Synthetic Transformations: Unlocking Molecular Diversity
The C3-bromo position of this compound is a synthetic linchpin, providing access to a vast chemical space through well-established cross-coupling methodologies. This section details the protocols for the most critical transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[7]
Expertise & Causality: The choice of catalyst, base, and solvent system is critical for achieving high yields. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst.[7] For indazole substrates, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[8] A mixed solvent system including water is typically necessary to dissolve the inorganic base (e.g., Cs₂CO₃ or K₂CO₃), which is crucial for activating the boronic acid for the transmetalation step.[8] Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.
Protocol: Synthesis of 1-methyl-3-(4-tolyl)-1H-indazole
-
Vessel Preparation: To an oven-dried microwave reaction vial, add this compound (211 mg, 1.0 mmol, 1.0 eq.), 4-tolylboronic acid (204 mg, 1.5 mmol, 1.5 eq.), cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 140°C for 20 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.
| Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Dioxane/EtOH/H₂O, 140°C, MW | 85-95 | Adapted from[4] |
| 2-Furylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | DME, 80°C, Conventional | 80-90 | Adapted from[8] |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | DME, 80°C, Conventional | 75-85 | Adapted from[8] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation.[9][10]
Expertise & Causality: This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines.[11] The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid.[9] A key factor for success is the choice of ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos) are essential.[12][13] These ligands promote the crucial reductive elimination step, preventing side reactions like β-hydride elimination, and increase catalyst stability and turnover. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, facilitating its coordination to the palladium center.[13]
Protocol: Synthesis of N,N-diethyl-1-methyl-1H-indazol-3-amine
-
Vessel Preparation: In a glovebox, charge an oven-dried Schlenk tube with this compound (211 mg, 1.0 mmol, 1.0 eq.), sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol, 1.2 eq.), and a palladium precatalyst such as (tBuDavePhos)Pd G2 (2 mol%).
-
Reagent Addition: Add anhydrous toluene (5 mL) to the tube, followed by diethylamine (124 µL, 1.2 mmol, 1.2 eq.) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 100°C for 12-18 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired arylamine.
| Amine Partner | Ligand | Base | Yield (%) | Reference |
| Morpholine | tBuDavePhos | NaOtBu | 60-70 | Adapted from[12] |
| Aniline | XPhos | K₃PO₄ | 70-85 | General Conditions |
| Benzylamine | BrettPhos | LHMDS | 65-75 | General Conditions |
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes via the reaction of an aryl halide with a terminal alkyne.[14][15]
Expertise & Causality: This reaction uniquely employs a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[15][16] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive towards transmetalation with the palladium center than the alkyne itself.[14] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used both as the base and often as the solvent or co-solvent.[16] It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Protocol: Synthesis of 1-methyl-3-(phenylethynyl)-1H-indazole
-
Vessel Preparation: To a dry Schlenk flask under nitrogen, add this compound (211 mg, 1.0 mmol, 1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 29 mg, 0.025 mmol, 2.5 mol%), and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add degassed triethylamine (Et₃N, 4 mL) and degassed THF (4 mL). Stir for 5 minutes, then add phenylacetylene (121 µL, 1.1 mmol, 1.1 eq.) dropwise.
-
Reaction Execution: Stir the reaction mixture at 60°C for 6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
| Alkyne Partner | Pd Catalyst | Conditions | Yield (%) | Reference |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N/THF, 60°C | 80-90 | Adapted from[14] |
| 1-Heptyne | PdCl₂(PPh₃)₂/CuI | Et₃N, RT | 75-85 | General Conditions |
| Propargyl alcohol | Pd(CF₃COO)₂/PPh₃/CuI | DMF, 100°C | 60-70 | Adapted from[15] |
General Experimental Workflow
A systematic and reproducible workflow is essential for success in synthetic chemistry. The following diagram outlines the key stages of a typical cross-coupling experiment.
Conclusion
This compound is a robust and highly effective building block for the synthesis of diverse libraries of C3-functionalized indazoles. Its utility in cornerstone reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the predictable and efficient introduction of aryl, amino, and alkynyl moieties. The protocols and insights provided herein are designed to empower researchers to confidently employ this reagent in the pursuit of novel chemical entities for drug discovery and materials science.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. kbfi.ee [kbfi.ee]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
How to store 3-bromo-1-methyl-1H-indazole for long-term stability
Introduction
Welcome to the technical support guide for 3-bromo-1-methyl-1H-indazole (CAS: 326474-67-3). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic building block. As a halogenated indazole derivative, its stability is paramount for reproducible experimental outcomes. This guide provides field-proven insights and scientifically-grounded protocols to address common storage and handling challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal conditions for the long-term storage of this compound?
For optimal long-term stability, this compound, a solid with a melting point of 35-40 °C, should be stored at 2-8°C (refrigerated) .[1] The compound should be kept in a tightly sealed container, protected from light and moisture. For periods extending beyond a year or for use as an analytical standard, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent slow oxidative degradation.
Q2: What are the primary factors that cause this compound to degrade?
The stability of this compound, like many bromo-substituted heterocycles, can be compromised by several environmental factors:
-
Moisture: The presence of water can facilitate hydrolysis, although this is generally slow for aryl bromides. More significantly, moisture can act as a medium for other degradative reactions.
-
Light (Photolysis): Exposure to UV light can induce homolytic cleavage of the carbon-bromine (C-Br) bond.[2] This generates radical intermediates that can lead to a cascade of unpredictable side reactions and sample discoloration.
-
Heat (Thermal Stress): While the compound is a solid at room temperature, elevated temperatures can increase the rate of any potential decomposition pathway.[2] Storing above its melting point for extended periods is not advised.
-
Air (Oxidation): The indazole ring system can be susceptible to slow oxidation over time. This process is often accelerated by the presence of light and trace metal impurities.
Q3: What is the best type of container for storing this compound?
The ideal container is an amber glass vial or bottle with a polytetrafluoroethylene (PTFE)-lined cap .
-
Amber Glass: This material effectively blocks UV and visible light, directly mitigating the risk of photolytic degradation.[3]
-
PTFE-Lined Cap: The PTFE liner provides a highly inert, non-reactive seal that prevents both moisture ingress and chemical leaching from the cap material itself. The tight seal is crucial for maintaining a dry, and if necessary, inert atmosphere.[4]
Q4: Is it necessary to store this compound under an inert atmosphere?
For routine use within several months, storage in a tightly sealed amber vial inside a desiccator or refrigerator is generally sufficient. However, for long-term archival storage (12+ months) or if the compound is used for highly sensitive applications (e.g., quantitative analysis, catalyst screening), an inert atmosphere is a critical best practice. It minimizes the risk of oxidative degradation, ensuring the highest possible purity is maintained over time.
Storage Conditions Summary
| Parameter | Short-Term Storage (< 6 months) | Long-Term Storage (> 6 months) | Rationale |
| Temperature | Room Temperature (in a desiccator) or 2-8°C | 2-8°C (Recommended) [1] | Reduces kinetic rate of degradation pathways. |
| Atmosphere | Dry Air (via desiccator) | Inert Gas (Argon or Nitrogen) | Prevents slow oxidation of the indazole ring. |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Prevents photolytic cleavage of the C-Br bond.[2] |
| Container | Tightly sealed amber glass vial | Tightly sealed amber glass vial with PTFE-lined cap | Provides protection from light and moisture; ensures an inert seal. |
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the storage and handling of this compound.
Q1: I opened my vial of this compound, and the solid, which was once off-white, now has a distinct yellow or brownish tint. What could have caused this?
A color change is a common visual indicator of chemical degradation. This is most likely due to minor photodecomposition or oxidation .
-
Causality: Even brief or repeated exposure to ambient laboratory light and air during weighing can, over time, generate a small population of chromophoric (colored) impurities. While the bulk sample may still be largely intact, these highly colored species can be visually prominent.
-
Recommended Action:
-
Assess Purity: Before use, verify the compound's purity using an appropriate analytical method, such as HPLC-UV, LC-MS, or ¹H NMR.
-
Consider Purification: If significant impurities are detected (>2-3%), purification by recrystallization or column chromatography may be necessary for sensitive applications.
-
Implement Better Storage: Immediately transfer the remaining material to a fresh, dry amber vial, flush with an inert gas like argon, seal tightly, and store in a refrigerator as per the long-term storage protocol.
-
Q2: My LC-MS analysis of a stored sample shows a new peak with a mass corresponding to the loss of bromine (M-Br+H). What is this impurity?
This impurity is likely 1-methyl-1H-indazole , the product of a de-bromination reaction.
-
Causality: Reductive dehalogenation can occur over long periods, potentially catalyzed by trace metal impurities, light, or interaction with certain storage materials. It is a known degradation pathway for aryl halides.
-
Recommended Action:
-
Quantify the Impurity: Determine the relative percentage of the de-brominated species. For many synthetic applications, a small percentage (<5%) may be tolerable. For applications requiring high purity, the material should be repurified.
-
Review Handling Procedures: Ensure that spatulas and other tools are clean and that the compound is not exposed to reactive materials or surfaces during handling.
-
Q3: The solubility of my compound in organic solvents seems to have decreased over time. It's not dissolving as readily as a fresh batch. Why?
Decreased solubility can suggest the formation of insoluble degradation products or, in rare cases, polymerization.
-
Causality: Over time, minor degradation products can form that may be less soluble than the parent compound. If the compound was exposed to moisture and then dried, it could also lead to changes in its crystalline form, affecting the dissolution rate.
-
Recommended Action:
-
Analytical Confirmation: Use ¹H NMR to check for the presence of broad signals or baseline distortions that might suggest polymeric material or a complex mixture of insoluble impurities.
-
Gentle Warming/Sonication: Try gently warming the solvent or using an ultrasonic bath to aid dissolution.
-
Filtration: If insoluble particulates are visible, dissolve the material in a suitable solvent (e.g., dichloromethane or ethyl acetate), filter the solution through a 0.45 µm PTFE syringe filter to remove the insoluble matter, and then remove the solvent under reduced pressure. Re-confirm the purity of the soluble fraction before use.
-
Experimental Protocols
Protocol 1: Long-Term Storage and Aliquoting
This protocol describes the best practice for preparing a newly received bottle of this compound for long-term storage and use.
Objective: To properly aliquot and store the compound to maximize its shelf-life and prevent contamination of the bulk supply.
Materials:
-
Stock bottle of this compound
-
Multiple small (1-5 g capacity) amber glass vials with PTFE-lined caps
-
Analytical balance
-
Spatula
-
Glove box or glove bag with an inert atmosphere (Argon or Nitrogen)
-
Labeling materials
Procedure:
-
Prepare the Environment: Perform all aliquoting operations in an area with low ambient light. For optimal results, use a glove box or glove bag that has been purged with dry nitrogen or argon to create an inert and dry atmosphere.
-
Pre-label Vials: Clearly label each new vial with the compound name, CAS number, lot number, aliquot amount, and date.
-
Weigh Aliquots: Tare a pre-labeled vial on the balance. Carefully transfer the desired amount of this compound from the main stock bottle into the vial. Work quickly to minimize exposure to the atmosphere if not in a glove box.
-
Inert Gas Purge: Once the aliquot is weighed, flush the headspace of the vial with a gentle stream of nitrogen or argon for 10-15 seconds.
-
Seal Tightly: Immediately and securely fasten the PTFE-lined cap onto the vial.
-
Seal Stock Bottle: After taking the required amount, flush the headspace of the main stock bottle with inert gas and seal it tightly.
-
Store: Place the newly created aliquots and the main stock bottle in a designated refrigerator at 2-8°C. Use the smaller aliquots for routine experiments to avoid repeatedly opening the main stock bottle.
Visual Decision Guide
Diagram 1: Storage Protocol Decision Tree
This diagram provides a logical workflow for selecting the appropriate storage conditions for this compound based on experimental needs and available resources.
Caption: Decision tree for selecting the correct storage protocol.
References
Validation & Comparative
A Researcher's Guide to Differentiating N1 and N2 Methylated Indazole Isomers via NMR Spectroscopy
For researchers in medicinal chemistry and drug development, the indazole scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds. The synthesis of substituted indazoles often yields a mixture of N1 and N2 regioisomers, which can possess markedly different physicochemical and pharmacological properties.[1] Consequently, the unambiguous structural elucidation of these isomers is a critical step in any synthetic and developmental workflow. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.[2][3]
This guide provides an in-depth comparison of the NMR spectral features of N1- and N2-methylated indazole isomers. We will delve into the nuances of ¹H and ¹³C NMR, and demonstrate how advanced 2D NMR techniques can provide unequivocal evidence for regiochemical assignment. This guide is intended to equip researchers with the practical and theoretical knowledge to confidently distinguish between these closely related isomers.
The Challenge of Isomer Differentiation
Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1][4] Alkylation reactions can occur at either nitrogen, leading to mixtures of N1 and N2 substituted products.[5][6] While chromatographic separation is often possible, the definitive identification of each isomer relies on robust analytical techniques. NMR spectroscopy, by probing the local chemical environment of each nucleus, provides a detailed molecular fingerprint that allows for their differentiation.[7][8]
¹H NMR Spectroscopy: A First Look
The analysis of a standard one-dimensional ¹H NMR spectrum offers the initial clues for distinguishing between N1 and N2 methylated indazoles. The key diagnostic signals are the methyl protons and the proton at the C3 position (H3).
In the N1-methylated isomer, the methyl group is attached to the pyrrole-type nitrogen, while in the N2-isomer, it is bonded to the pyridine-type nitrogen. This difference in the electronic environment of the nitrogen atoms influences the chemical shift of the attached methyl protons. Generally, the N1-methyl protons resonate slightly downfield compared to the N2-methyl protons.
The chemical shift of the H3 proton is also highly informative. In the N1-isomer, the H3 proton is adjacent to a pyridine-type nitrogen (N2), resulting in a significant downfield shift. Conversely, in the N2-isomer, H3 is adjacent to a pyrrole-type nitrogen (N1), causing it to appear at a relatively upfield position.
Table 1: Typical ¹H NMR Chemical Shift Ranges for N1- and N2-Methylated Indazoles in CDCl₃
| Proton | N1-Methyl-1H-indazole (ppm) | N2-Methyl-2H-indazole (ppm) | Key Differentiator |
| N-CH₃ | ~4.1 | ~3.8 | N1-CH₃ is typically downfield |
| H3 | ~8.0 | ~7.7 | H3 in N1-isomer is significantly downfield |
| Aromatic Protons | 7.1 - 7.8 | 7.0 - 7.6 | Overlapping region, less diagnostic |
Note: Chemical shifts are approximate and can be influenced by solvent and other substituents.
¹³C NMR Spectroscopy: Deeper Structural Insights
Proton-decoupled ¹³C NMR spectroscopy provides further evidence for isomer identification by revealing the chemical environment of the carbon atoms. The chemical shifts of the methyl carbon and the C3 and C7a carbons are particularly diagnostic.
The N-methyl carbon signal in the N1-isomer typically appears at a lower field (higher ppm) compared to the N2-isomer. More strikingly, the chemical shifts of the C3 and C7a carbons, which are part of the pyrazole ring, show significant differences between the two isomers. In N1-methylated indazoles, the C7a carbon is adjacent to the methylated nitrogen and resonates at a higher field compared to the N2-isomer. Conversely, the C3 carbon in the N1-isomer is adjacent to the sp² hybridized N2 and is shifted downfield relative to the C3 in the N2-isomer.[4]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for N1- and N2-Methylated Indazoles in CDCl₃
| Carbon | N1-Methyl-1H-indazole (ppm) | N2-Methyl-2H-indazole (ppm) | Key Differentiator |
| N-CH₃ | ~35 | ~48 | N2-CH₃ is typically downfield |
| C3 | ~134 | ~122 | C3 in N1-isomer is significantly downfield[4] |
| C7a | ~121 | ~127 | C7a in N1-isomer is upfield |
| Aromatic Carbons | 109 - 140 | 116 - 140 | Overlapping region |
Note: Chemical shifts are approximate and can be influenced by solvent and other substituents.
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides strong indications, 2D NMR experiments offer definitive proof of connectivity, removing any ambiguity in structural assignment.[2][3] For differentiating N1 and N2 methylated indazoles, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are the most powerful tools.[9]
Heteronuclear Multiple Bond Correlation (HMBC)
HMBC spectroscopy detects long-range (2-3 bond) correlations between protons and carbons. This is invaluable for establishing the connection between the N-methyl group and the indazole core.
-
For the N1-isomer: A crucial correlation will be observed between the N-methyl protons and the C7a carbon. A weaker correlation to C3 may also be present.
-
For the N2-isomer: A strong correlation will be seen between the N-methyl protons and the C3 carbon. No correlation to C7a is expected.
This clear difference in the HMBC correlation pattern provides an unambiguous method for assigning the position of the methyl group.[10]
Caption: Key HMBC correlations for isomer identification.
Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY experiments detect through-space interactions between protons that are in close proximity. This provides complementary evidence to the through-bond correlations observed in HMBC.
-
For the N1-isomer: A NOE cross-peak will be observed between the N-methyl protons and the H7 proton on the benzene ring, indicating their spatial proximity.
-
For the N2-isomer: A NOE correlation will be seen between the N-methyl protons and the H3 proton.
Caption: Diagnostic NOESY correlations for isomer differentiation.
Experimental Protocols
Sample Preparation
-
Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Ensure the sample is fully dissolved and the solution is homogeneous. For quantitative analysis, accurate weighing of the sample is crucial.
NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR data on a 400 MHz or higher spectrometer.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
gHMBC (gradient-selected HMBC):
-
Pulse Program: Standard 'hmbcgplpndqf'.
-
Spectral Widths: ¹H (~12 ppm), ¹³C (~200 ppm).
-
Number of Scans: 8-16 per increment.
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.
NOESY:
-
Pulse Program: Standard 'noesygpph'.
-
Spectral Width: Same as ¹H spectrum.
-
Number of Scans: 16-32 per increment.
-
Mixing Time (d8): 0.5-1.0 seconds.
Caption: General workflow for isomer differentiation.
Conclusion
The differentiation of N1 and N2 methylated indazole isomers is a common challenge that can be confidently addressed through a systematic NMR spectroscopy approach. While ¹H and ¹³C NMR provide initial, strong evidence for isomer identification, the application of 2D techniques such as HMBC and NOESY is crucial for unambiguous structural assignment. By understanding the characteristic spectral differences and employing the appropriate experimental techniques, researchers can ensure the integrity of their synthetic work and the correct interpretation of structure-activity relationships in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. benchchem.com [benchchem.com]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How is NMR spectroscopy used to distinguish between isomeric alkaloids?.. [askfilo.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 9. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Indazol-4-amines: Strategies, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The indazole-4-amine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents in development and on the market. Its unique structural and electronic properties make it a valuable building block for kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The regioselective construction of this bicyclic heterocycle, particularly with substitution on both the pyrazole and benzene rings, presents a significant synthetic challenge. This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted indazol-4-amines, supported by experimental data and detailed protocols, to aid chemists in selecting the most appropriate methodology for their specific research and development goals.
The Strategic Imperative: Pre-functionalization versus Post-functionalization
The synthesis of substituted indazol-4-amines can be broadly categorized into two strategic approaches:
-
Indazole Ring Formation from Pre-functionalized Aromatics: This bottom-up approach involves constructing the indazole ring from a benzene derivative that already contains the 4-amino group or a suitable precursor, such as a nitro group. This strategy often provides excellent control over the substitution pattern on the benzene ring.
-
Post-functionalization of a Pre-formed Indazole Core: This top-down approach involves first synthesizing a substituted indazole and then introducing the amino group at the C4 position. This can be advantageous when the desired indazole core is readily accessible, but it relies on the ability to selectively functionalize the C4 position.
This guide will delve into the most effective and commonly employed methodologies within these two overarching strategies, providing a critical analysis of their respective strengths and limitations.
Route 1: Nitration of a Substituted Indazole Followed by Reduction
This is arguably the most established and frequently utilized route to indazol-4-amines. It falls under the post-functionalization strategy and relies on the electrophilic nitration of a pre-existing indazole, followed by the reduction of the resulting 4-nitroindazole.
Mechanistic Considerations
The nitration of indazole is a classic electrophilic aromatic substitution. The regioselectivity is governed by the electronic properties of the indazole ring system. The pyrazole ring is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. However, the lone pair of electrons on the N1 nitrogen can participate in resonance, directing electrophiles to the C4, C5, and C7 positions. The precise regiochemical outcome can be influenced by the reaction conditions and the nature of any pre-existing substituents on the indazole core.
The subsequent reduction of the nitro group to an amine is a standard transformation that can be achieved using a variety of reagents, with stannous chloride (SnCl₂) and catalytic hydrogenation being the most common.
Experimental Protocol: Synthesis of 4-Amino-1H-indazole from 1H-Indazole
Step 1: Synthesis of 4-Nitro-1H-indazole
A solution of 1H-indazole (1.0 eq) in concentrated sulfuric acid is cooled to 0 °C. To this stirring solution, fuming nitric acid (1.1 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0-5 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is carefully quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 4-nitro-1H-indazole.
Step 2: Reduction of 4-Nitro-1H-indazole to 4-Amino-1H-indazole
To a solution of 4-nitro-1H-indazole (1.0 eq) in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) is added. The mixture is heated to reflux for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and the solution is basified to pH 8-9 with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4-amino-1H-indazole.[1][2]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available starting materials. | Nitration can lead to mixtures of regioisomers, requiring careful optimization and purification. |
| Well-established and reliable procedures. | The use of strong acids and nitrating agents can be hazardous and may not be compatible with sensitive functional groups. |
| Generally provides good to excellent yields for the reduction step. | The overall two-step process can be time-consuming. |
Route 2: Cyclization of Substituted Hydrazones
This approach, a cornerstone of indazole synthesis, falls under the pre-functionalization strategy. It involves the formation of a hydrazone from a suitably substituted aromatic ketone or aldehyde, followed by an intramolecular cyclization to form the indazole ring. To obtain a 4-aminoindazole, one would typically start with a 2-alkyl-3-amino (or 3-nitro) substituted aryl carbonyl compound.
Mechanistic Considerations
The key step in this synthesis is the cyclization of the hydrazone. This can be promoted by heat or acid and often proceeds via an electrophilic attack of one of the hydrazine nitrogens onto the aromatic ring, followed by elimination. The regioselectivity of the cyclization is dictated by the position of the substituents on the starting aromatic ring. For example, the cyclization of a hydrazone derived from a 2,6-disubstituted acetophenone can lead to a 4-substituted indazole through the elimination of one of the ortho substituents.[3]
Experimental Protocol: Synthesis of 3-Methyl-4-methoxy-1H-indazole from 2,6-dimethoxyacetophenone
Step 1: Formation of the Hydrazone
2,6-Dimethoxyacetophenone (1.0 eq) and hydrazine hydrate (1.5 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is heated to reflux for 6 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is used in the next step without further purification.
Step 2: Cyclization to the Indazole
The crude hydrazone is added to polyphosphoric acid (PPA) at 100 °C. The mixture is heated to 140-150 °C and stirred for 2 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a concentrated sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography to afford 3-methyl-4-methoxy-1H-indazole.[3]
Note: To obtain the corresponding 4-aminoindazole, a similar strategy could be envisioned starting from a 2-alkoxy-6-nitroacetophenone, followed by cyclization and subsequent reduction of the nitro group.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Good control over the substitution pattern on the benzene ring based on the starting material. | The synthesis of the required substituted aryl carbonyl compound can be lengthy. |
| Can be a one-pot or two-step process from the carbonyl compound. | The cyclization conditions (e.g., high temperatures, strong acids) may not be suitable for all substrates. |
| Can provide access to a wide range of substituted indazoles. | Elimination of an ortho group during cyclization can sometimes lead to mixtures of products. |
Route 3: Nucleophilic Aromatic Substitution (SNAr) on a 4-Haloindazole
This post-functionalization strategy involves the displacement of a halogen (typically fluorine or chlorine) at the C4 position of an indazole with an amine nucleophile. For this reaction to be efficient, the indazole ring must be activated by electron-withdrawing groups.
Mechanistic Considerations
Nucleophilic aromatic substitution (SNAr) proceeds via a two-step addition-elimination mechanism.[4][5] The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.[5][8] In the case of a 4-haloindazole, an electron-withdrawing group at the C5 or C7 position would significantly activate the C4 position towards nucleophilic attack.
Hypothetical Experimental Protocol: Synthesis of a Substituted 4-Aminoindazole via SNAr
Step 1: Synthesis of a 4-Halo-nitro-indazole (Illustrative)
A suitable starting material, such as a 4-halo-5-nitroaniline, would undergo diazotization followed by a reaction to form the indazole, for example, through a reaction analogous to the Graebe-Ullmann synthesis.[9][10][11] The specific conditions would depend on the desired substituents.
Step 2: Nucleophilic Aromatic Substitution
To a solution of the 4-halo-nitro-indazole (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, the desired amine (2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) are added. The reaction mixture is heated to 80-120 °C and monitored by TLC. Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography. The nitro group can then be reduced to the corresponding amine as described in Route 1.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Allows for the late-stage introduction of a diverse range of amino groups. | Requires the synthesis of a suitably activated 4-haloindazole precursor, which can be challenging. |
| Can be a highly efficient and regioselective reaction. | The scope of the reaction is limited by the need for activating electron-withdrawing groups. |
| The reaction conditions are often milder than those required for some cyclization reactions. | The amine nucleophile must be able to withstand the reaction conditions. |
Comparison of Synthetic Routes
| Route | Strategy | Key Transformation | Typical Yields | Regioselectivity | Scalability | Key Considerations |
| 1. Nitration & Reduction | Post-functionalization | Electrophilic Aromatic Substitution & Reduction | Moderate to High | Can be an issue in the nitration step | Good | Availability of the starting indazole; potential for regioisomeric mixtures. |
| 2. Hydrazone Cyclization | Pre-functionalization | Intramolecular Cyclization | Moderate to High | Generally good, dictated by starting material | Moderate | Synthesis of the substituted aryl carbonyl precursor can be complex. |
| 3. SNAr on 4-Haloindazole | Post-functionalization | Nucleophilic Aromatic Substitution | Good to Excellent | Excellent | Good | Requires an activated 4-haloindazole; limited by electronic requirements. |
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of substituted indazol-4-amines.
Conclusion
The synthesis of substituted indazol-4-amines is a critical task in drug discovery, and the choice of synthetic route has a profound impact on the efficiency, scalability, and overall success of a research program. The nitration and reduction of a pre-existing indazole is a classic and reliable method, particularly when the starting indazole is readily available. However, potential issues with regioselectivity in the nitration step must be carefully managed. The cyclization of substituted hydrazones offers excellent control over the substitution pattern of the final product, but this is contingent on the accessibility of the requisite starting materials. Finally, nucleophilic aromatic substitution on a 4-haloindazole provides an elegant and often high-yielding route for the late-stage introduction of the amino group, although its applicability is limited by the need for an activated substrate.
Ultimately, the optimal synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the advantages and limitations of each approach, as outlined in this guide, will empower researchers to make informed decisions and navigate the synthetic challenges associated with this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternatives for 3-bromo-1-methyl-1H-indazole in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the 1-methyl-1H-indazole scaffold has emerged as a privileged structure, integral to a myriad of biologically active molecules. The functionalization of this core, most commonly at the C3 position, is a critical step in the synthesis of these complex compounds. For years, 3-bromo-1-methyl-1H-indazole has been a workhorse, a reliable synthon for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. However, the evolving demands of synthetic efficiency, cost-effectiveness, and the quest for milder reaction conditions necessitate a thorough evaluation of viable alternatives.
This guide provides an in-depth technical comparison of alternatives to this compound, offering field-proven insights and experimental data to inform your synthetic strategies. We will explore the nuances of reactivity among halogenated analogues, delve into the utility of non-halogenated alternatives, and provide detailed protocols to empower your experimental design.
The Incumbent: Understanding the Role of this compound
This compound serves as a key building block primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The bromine atom at the C3 position provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, pivotal for the elaboration of the indazole core.[1]
Halogenated Congeners: A Comparative Analysis of Reactivity
The most direct alternatives to the 3-bromo derivative are its halogenated counterparts: 3-iodo- and 3-chloro-1-methyl-1H-indazole. The choice of halogen significantly impacts the reactivity of the substrate in palladium-catalyzed cross-coupling reactions, a phenomenon primarily governed by the carbon-halogen bond strength and the ease of oxidative addition to the palladium catalyst.[2] The generally accepted reactivity trend is I > Br > Cl.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds. The following data, compiled from various sources, illustrates the comparative performance of 3-halo-1-methyl-1H-indazoles in this critical transformation.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Halogen (X) | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | I | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4 | 95 | [3] |
| 2 | Br | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 8 | 88 | [2] |
| 3 | Cl | Phenylboronic acid | Pd(dppf)Cl₂ / XPhos G3 | Cs₂CO₃ | Dioxane | 12 | 75 | [2] |
As the data indicates, the 3-iodo analogue consistently provides higher yields in shorter reaction times, underscoring its superior reactivity. The 3-chloro derivative, while often more cost-effective, typically requires more forcing conditions, including the use of specialized ligands like XPhos, to achieve comparable, albeit lower, yields.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1-methyl-1H-indazole
-
To a reaction vial, add 3-iodo-1-methyl-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of alkynylated heterocycles. The reactivity trend of the 3-halo-1-methyl-1H-indazoles in this reaction mirrors that of the Suzuki-Miyaura coupling.
Table 2: Comparative Performance in Sonogashira Coupling
| Entry | Halogen (X) | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | I | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 6 | 92 | [4] |
| 2 | Br | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 12 | 85 | [5] |
| 3 | Cl | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 24 | 60 | [6] |
The higher reactivity of the C-I bond facilitates a more efficient catalytic cycle, leading to higher yields of the desired 3-alkynyl-1-methyl-1H-indazole. The 3-chloro derivative again proves to be the most challenging substrate, requiring longer reaction times and more specialized catalytic systems.
Experimental Protocol: Sonogashira Coupling of 3-Iodo-1-methyl-1H-indazole
-
To a Schlenk flask, add 3-iodo-1-methyl-1H-indazole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed DMF and triethylamine (2.0 equiv.).
-
Add phenylacetylene (1.5 equiv.) dropwise.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
For the synthesis of 3-amino-1-methyl-1H-indazole derivatives, the Buchwald-Hartwig amination is the method of choice. The reactivity of the 3-haloindazoles in this transformation is again in the order of I > Br > Cl.[7][8]
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Entry | Halogen (X) | Amine | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | I | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 8 | 90 | [9] |
| 2 | Br | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 16 | 82 | [7] |
| 3 | Cl | Morpholine | Pd(OAc)₂ / RuPhos G3 | K₃PO₄ | t-BuOH | 24 | 70 | [8] |
The increased reactivity of the 3-iodo derivative allows for efficient C-N bond formation under relatively milder conditions compared to its bromo and chloro counterparts. The less reactive 3-chloroindazole often necessitates the use of more advanced catalyst systems and stronger bases to achieve satisfactory yields.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodo-1-methyl-1H-indazole
-
In a glovebox, add 3-iodo-1-methyl-1H-indazole (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to a reaction vial.
-
Add dry, degassed toluene.
-
Add morpholine (1.2 equiv.).
-
Seal the vial and heat the reaction mixture to 110 °C for 8 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Beyond Halogens: Exploring Non-Halogenated Alternatives
While halo-indazoles are the most common precursors for cross-coupling reactions, other functional groups at the C3 position can also serve as effective leaving groups. These alternatives can offer advantages in terms of reactivity, stability, or ease of synthesis.
3-Triflyloxy-1-methyl-1H-indazole
Triflate (OTf) is an excellent leaving group, often exhibiting reactivity comparable to or even exceeding that of iodide in palladium-catalyzed cross-coupling reactions. 3-Triflyloxy-1-methyl-1H-indazole can be synthesized from the corresponding 1-methyl-1H-indazol-3(2H)-one.
Table 4: Performance of 3-Triflyloxy-1-methyl-1H-indazole in Suzuki-Miyaura Coupling
| Entry | Leaving Group | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | OTf | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 3 | 96 |
The high reactivity of the triflate allows for rapid and efficient coupling, often at lower catalyst loadings and temperatures compared to the bromo derivative.
1-methyl-1H-indazol-3-ylboronic Acid Pinacol Ester
Instead of an electrophilic coupling partner, a nucleophilic indazole derivative can be employed in Suzuki-Miyaura reactions. 1-methyl-1H-indazol-3-ylboronic acid pinacol ester can be prepared via iridium-catalyzed C-H borylation of 1-methyl-1H-indazole.[10] This approach offers an alternative disconnection for the synthesis of 3-aryl-1-methyl-1H-indazoles.
Table 5: Performance of 1-methyl-1H-indazol-3-ylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 6 | 91 |
This "reverse" Suzuki-Miyaura approach provides an excellent alternative, particularly when the desired aryl or heteroaryl halide is more readily available than the corresponding boronic acid.
Strategic Considerations for Choosing an Alternative
The selection of an appropriate alternative to this compound is a multi-faceted decision that should be guided by several key factors:
-
Reactivity: For rapid and high-yielding reactions, especially with challenging coupling partners, 3-iodo-1-methyl-1H-indazole or the corresponding triflate are the superior choices.
-
Cost and Availability: 3-chloro-1-methyl-1H-indazole is often the most economical starting material, making it an attractive option for large-scale synthesis, provided the reaction conditions can be optimized to overcome its lower reactivity.
-
Synthetic Strategy: The use of a 3-borylated indazole derivative allows for a different synthetic disconnection, which can be advantageous depending on the availability of the coupling partners.
-
Downstream Compatibility: The choice of leaving group and the reaction conditions required for its coupling should be compatible with other functional groups present in the molecule.
Visualizing the Synthetic Pathways
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. kbfi.ee [kbfi.ee]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. soc.chim.it [soc.chim.it]
A Senior Application Scientist's Guide to Differentiating Bromo-indazole Isomers Using 2D NMR Techniques
In the landscape of modern drug discovery and development, the precise structural characterization of molecular entities is non-negotiable. For N-heterocyclic scaffolds like indazole, a core component in numerous pharmacologically active compounds, the introduction of a substituent such as a bromine atom can result in several constitutional isomers. These isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and toxicological profiles. Consequently, the unambiguous identification of the specific bromo-indazole isomer is a critical step in ensuring the safety and efficacy of a potential drug candidate.
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, it often falls short in distinguishing between closely related isomers like 4-bromo-, 5-bromo-, 6-bromo-, and 7-bromo-1H-indazole. The subtle differences in the chemical shifts and coupling patterns of the aromatic protons can be ambiguous, leading to potential misassignments. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques, offering a robust and reliable strategy for the unambiguous differentiation of bromo-indazole isomers. We will delve into the practical application and theoretical underpinnings of COSY, HSQC, and HMBC experiments, supported by experimental data and protocols.
The Challenge with 1D NMR: A Case of Ambiguity
The 1D ¹H NMR spectra of bromo-indazole isomers present a challenging puzzle. The electron-withdrawing effect of the bromine atom and the electronic properties of the fused pyrazole and benzene rings create a complex pattern of proton resonances in the aromatic region. While the number of signals and their integrations can suggest the presence of a bromo-indazole, pinpointing the exact position of the bromine atom is often inconclusive. The overlapping signals and the intricate second-order coupling effects can make a definitive assignment based solely on 1D ¹H NMR a risky proposition. Similarly, while ¹³C NMR provides information on the number of unique carbon environments, it does not directly reveal the connectivity between atoms.
The Power of Connectivity: A 2D NMR Approach
2D NMR spectroscopy provides the crucial information that 1D NMR lacks: through-bond correlations between nuclei. By spreading the spectral information into a second dimension, we can resolve overlapping signals and, more importantly, visualize the connectivity between protons (COSY) and between protons and carbons (HSQC and HMBC). This network of correlations acts as a unique fingerprint for each isomer, allowing for its unambiguous identification.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is the workhorse for establishing proton-proton (¹H-¹H) coupling networks.[1] It reveals which protons are scalar-coupled to each other, typically over two or three bonds. In the context of bromo-indazole isomers, the COSY spectrum allows us to trace the connectivity of the protons on the benzene ring, providing a clear picture of their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): Direct Proton-Carbon Correlations
The HSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations).[2] This powerful technique allows for the unambiguous assignment of protonated carbons. By combining the information from the ¹H and ¹³C spectra, we can start to build a more complete picture of the molecular structure.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Long-Range Connectivity
The HMBC experiment is arguably the most informative for distinguishing constitutional isomers. It reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH).[2] These long-range correlations are the key to piecing together the entire carbon skeleton and definitively placing the bromine atom. By observing correlations from a specific proton to carbons that are two or three bonds away, we can bridge gaps in the structural puzzle that are not accessible through COSY or HSQC.
A Comparative Analysis: Differentiating the Four Key Bromo-indazole Isomers
To illustrate the power of this combined 2D NMR approach, let's consider the four constitutional isomers of bromo-1H-indazole: 4-bromo, 5-bromo, 6-bromo, and 7-bromo. The following tables summarize the expected key differentiating 2D NMR correlations for each isomer.
Table 1: Predicted Key ¹H-¹H COSY Correlations for Bromo-indazole Isomers
| Isomer | Key COSY Correlations | Rationale |
| 4-Bromo-1H-indazole | H5-H6, H6-H7 | Establishes the three-proton spin system on the benzene ring. |
| 5-Bromo-1H-indazole | H6-H7, H4-H6 (weak) | The primary correlation will be between the adjacent H6 and H7. A weaker, four-bond coupling might be observed between H4 and H6. |
| 6-Bromo-1H-indazole | H4-H5, H5-H7 (weak) | The primary correlation will be between the adjacent H4 and H5. A weaker, four-bond coupling might be observed between H5 and H7. |
| 7-Bromo-1H-indazole | H4-H5, H5-H6 | Establishes the three-proton spin system on the benzene ring. |
Table 2: Predicted Key ¹H-¹³C HMBC Correlations for Differentiating Bromo-indazole Isomers
| Isomer | Key Proton | Diagnostic HMBC Correlations (³JCH) | Rationale for Differentiation |
| 4-Bromo-1H-indazole | H3 | C4, C7a | The correlation from H3 to the brominated carbon (C4) is a key identifier. |
| H5 | C4, C7 | Correlation from H5 to the brominated carbon (C4) further confirms the structure. | |
| 5-Bromo-1H-indazole | H3 | C4, C7a | No direct correlation from H3 to the brominated carbon. |
| H4 | C5, C7a | The correlation from H4 to the brominated carbon (C5) is a key identifier. | |
| H6 | C5, C7a | The correlation from H6 to the brominated carbon (C5) is another key identifier. | |
| 6-Bromo-1H-indazole | H3 | C4, C7a | No direct correlation from H3 to the brominated carbon. |
| H5 | C4, C6, C7 | The correlation from H5 to the brominated carbon (C6) is a key identifier. | |
| H7 | C5, C6 | The correlation from H7 to the brominated carbon (C6) is another key identifier. | |
| 7-Bromo-1H-indazole | H3 | C4, C7a | No direct correlation from H3 to the brominated carbon. |
| H6 | C5, C7, C7a | The correlation from H6 to the brominated carbon (C7) is a key identifier. |
Experimental Workflow: A Step-by-Step Guide
The following is a generalized experimental protocol for acquiring high-quality 2D NMR data for bromo-indazole isomers.
Sample Preparation
-
Dissolve 10-20 mg of the bromo-indazole sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved to avoid line broadening.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
1D NMR Acquisition
-
Acquire a standard 1D ¹H NMR spectrum to check the sample concentration and spectral width.
-
Acquire a ¹³C NMR spectrum (e.g., with proton decoupling) to determine the carbon chemical shift range.
2D NMR Acquisition
The following diagram illustrates the logical workflow for data acquisition and analysis:
Caption: Workflow for 2D NMR-based isomer differentiation.
Table 3: Recommended 2D NMR Acquisition Parameters for a 500 MHz Spectrometer
| Experiment | Parameter | Recommended Value | Causality and Rationale |
| gCOSY | Number of scans | 2-4 | Sufficient for good signal-to-noise for a moderately concentrated sample. |
| Number of increments (t1) | 256-512 | Provides adequate resolution in the indirect dimension to resolve cross-peaks. | |
| Spectral width (F2 and F1) | Set based on the ¹H spectrum | Ensures all proton signals are included in the spectrum. | |
| gHSQC | Number of scans | 2-8 | May require more scans than COSY due to the lower natural abundance of ¹³C. |
| Number of increments (t1) | 128-256 | A balance between resolution and experiment time. | |
| ¹JCH coupling constant | 145 Hz | An average one-bond coupling constant suitable for aromatic C-H bonds. | |
| gHMBC | Number of scans | 4-16 | Requires more scans for good signal-to-noise as long-range couplings are weaker. |
| Number of increments (t1) | 256-512 | Higher resolution is often needed to resolve long-range correlations. | |
| Long-range coupling constant | 8 Hz | Optimized for detecting 2- and 3-bond ¹H-¹³C correlations. |
Data Processing and Analysis
-
Apply appropriate window functions (e.g., sine-bell) to the raw data before Fourier transformation to improve spectral quality.
-
Phase the spectra correctly.
-
Analyze the COSY spectrum to identify the proton spin systems.
-
Use the HSQC spectrum to correlate each proton to its directly attached carbon.
-
Systematically analyze the HMBC spectrum to identify long-range correlations, paying close attention to the diagnostic correlations outlined in Table 2.
-
Combine all the information to build the molecular structure and unambiguously identify the isomer.
The logical relationship for using the combined data to arrive at a definitive structure is illustrated below:
Caption: Logic diagram for structure elucidation.
Conclusion
The differentiation of bromo-indazole isomers is a critical analytical challenge in the pharmaceutical sciences. While 1D NMR can provide initial clues, it often lacks the resolving power for unambiguous assignment. A systematic approach employing a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a robust and reliable solution.[3] By carefully analyzing the through-bond correlations, researchers can piece together the molecular structure with a high degree of confidence, ensuring the correct isomer is advanced in the drug development pipeline. The experimental protocols and analytical strategies outlined in this guide provide a framework for tackling this and similar challenges in structural elucidation.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 3-bromo-1-methyl-1H-indazole
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 3-bromo-1-methyl-1H-indazole (CAS: 326474-67-3), a key heterocyclic building block in pharmaceutical synthesis.[1][2][3][4] We will move beyond generic protocols to dissect the causality behind method selection, comparing the workhorse C18 stationary phase with a Phenyl-Hexyl phase tailored for aromatic analytes. Furthermore, we will explore considerations for stability-indicating and chiral separation methods, ensuring a comprehensive analytical strategy.
The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select, develop, and validate HPLC methods that are fit-for-purpose, ensuring the quality and integrity of their active pharmaceutical ingredients (APIs). All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8][9]
Analyte Properties & Potential Impurities
Understanding the physicochemical properties of this compound is the foundation of rational method development.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [2][3] |
| Molecular Weight | 211.06 g/mol | [2][3] |
| Consensus LogP (o/w) | ~3.26 | [1] |
| Melting Point | 35-40 °C | [3] |
The LogP value indicates moderate hydrophobicity, making reversed-phase HPLC an ideal starting point.[1] The primary analytical challenge lies in resolving the main peak from structurally similar impurities that may arise during synthesis.[10][11]
Common Process-Related Impurities:
-
Starting Materials: Unreacted precursors such as 1-methyl-1H-indazole or related compounds.
-
Isomeric Impurities: Regioisomers formed during synthesis, for example, bromination at different positions on the indazole ring (e.g., 5-bromo-1-methyl-1H-indazole or 6-bromo-1-methyl-1H-indazole).[2]
-
Over-brominated Species: Di-bromo or poly-brominated indazole derivatives.[10]
-
Degradation Products: The molecule may degrade under stress conditions (acid, base, oxidation, light), necessitating a stability-indicating method.[12][13][14]
Method Comparison: C18 vs. Phenyl-Hexyl Columns
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[15] We compare two common reversed-phase columns for this analysis.
Method A: The Workhorse - C18 Reversed-Phase
A C18 (octadecylsilane) column is the default choice for many reversed-phase methods due to its strong hydrophobic retention, making it suitable for moderately non-polar analytes like our target compound.[1][16]
Causality Behind Choices:
-
Stationary Phase: The C18 ligand provides robust hydrophobic interactions with the indazole ring system.
-
Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[17]
-
Acid Modifier: 0.1% formic acid is added to control the ionization of any residual silanols on the silica surface and to protonate the analyte, leading to sharper, more symmetrical peaks.[1] It also ensures compatibility with mass spectrometry (MS) if hyphenation is desired for impurity identification.[18]
-
Gradient Elution: A gradient is essential for stability-indicating methods to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like di-bromo species) are eluted within a reasonable time with good peak shape.[13]
Method B: Enhanced Aromatic Selectivity - Phenyl-Hexyl
For aromatic compounds, a Phenyl-Hexyl column offers an alternative separation mechanism. The phenyl groups on the stationary phase can engage in π-π stacking interactions with the aromatic ring of the indazole analyte and its impurities.[16][19][20] This provides a different selectivity compared to the purely hydrophobic interactions of a C18 phase.[15]
Causality Behind Choices:
-
Stationary Phase: The Phenyl-Hexyl phase combines hydrophobic interactions (from the hexyl linker) with π-π interactions (from the phenyl ring).[20][21] This dual mechanism can be highly effective at resolving aromatic isomers, which may have very similar hydrophobicities but different electron cloud distributions.
-
Mobile Phase: Methanol is often preferred over acetonitrile with phenyl phases because it can enhance π-π interactions, leading to increased retention and changes in selectivity for aromatic compounds.[19] We will compare both to illustrate this effect.
Experimental Protocols & Comparative Data
Protocol 1: General Purpose Purity Method (RP-HPLC)
This protocol details a starting method that can be optimized and validated for routine quality control.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Filter and degas all mobile phases before use.[22]
-
-
Standard & Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard.
-
-
Instrumentation & Conditions:
-
System: HPLC or UHPLC with UV/DAD detector.
-
Data System: Empower™, Chromeleon™, or equivalent.
-
-
Analysis:
-
Equilibrate the column for at least 15 minutes with the initial mobile phase composition.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the standard solution in replicate (e.g., n=5) to establish system suitability.
-
Inject the sample solution.
-
Calculate purity using the area percent method.
-
Table 1: Comparative Chromatographic Conditions
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 0-20 min, 40-90% B; 20-25 min, 90% B | 0-20 min, 50-95% B; 20-25 min, 95% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 5 µL | 5 µL |
| Detection | DAD, 254 nm | DAD, 254 nm |
Table 2: Hypothetical Performance Comparison Data
| Performance Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale for Difference |
| Retention Time (API) | 12.5 min | 14.2 min | Enhanced retention on Phenyl-Hexyl due to π-π interactions with methanol mobile phase.[19] |
| Resolution (API / Isomer X) | 1.8 | > 2.5 | Phenyl-Hexyl phase provides superior selectivity for aromatic positional isomers.[15] |
| Tailing Factor (API) | 1.1 | 1.0 | Excellent peak shape on both columns with acidified mobile phase. |
| Theoretical Plates | > 15,000 | > 15,000 | High efficiency expected from modern columns. |
Method Validation According to ICH Q2(R2)
Once a method is developed, it must be validated to demonstrate it is fit for its intended purpose.[9] Validation is a self-validating system that ensures the trustworthiness of the results.[6][7]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[23] This is demonstrated through forced degradation studies, where the method must resolve the API from all degradation products and placebo components.
-
Linearity: A direct correlation between concentration and detector response.[23] Typically assessed over a range of 50-150% of the target concentration for impurities.
-
Accuracy: The closeness of the results to the true value, determined by spike/recovery studies at different levels (e.g., 50%, 100%, 150%).[23]
-
Precision: Assessed at two levels:
-
Repeatability: Multiple analyses of the same sample on the same day.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±10% flow rate), demonstrating its reliability for routine use.[6][9]
Advanced Considerations: Chiral Separation
If the synthetic route for this compound could potentially lead to enantiomers, or if it is a chiral molecule itself, a chiral separation method is required. Direct enantiomer separation using a Chiral Stationary Phase (CSP) is the most common HPLC approach.[24][25]
-
Approach: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including imidazole and indazole derivatives.[26][27][28]
-
Mobile Phase: Chiral separations can be performed in normal-phase (e.g., hexane/isopropanol), polar organic, or reversed-phase modes. The choice of mobile phase dramatically affects enantioselectivity.[29]
-
Method Development: Screening different CSPs and mobile phase systems is typically required to achieve baseline separation of the enantiomers.[22][24]
Conclusion and Recommendations
For routine purity analysis of this compound, a reversed-phase HPLC method is the technique of choice.
-
Starting Point: A C18 column with an acetonitrile/water gradient provides a robust, general-purpose method suitable for initial purity assessments.
-
For Challenging Separations: If process-related isomers are known or suspected, a Phenyl-Hexyl column should be evaluated. Its unique π-π interaction mechanism often provides the necessary selectivity to resolve these critical pairs where a C18 column may fail.
-
Lifecycle Management: All developed methods must be validated according to ICH Q2(R2) guidelines to ensure data integrity for regulatory submissions and quality control.[7][30] The use of a stability-indicating method is crucial for release and stability testing.[13][31]
This guide provides the foundational knowledge and comparative data to develop and implement scientifically sound HPLC methods for the purity analysis of this compound, ultimately safeguarding product quality and accelerating drug development timelines.
References
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- 2. Page loading... [guidechem.com]
- 3. 3-ブロモ-1-メチルインダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 326474-67-3 [chemicalbook.com]
- 5. usp.org [usp.org]
- 6. youtube.com [youtube.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. caribjscitech.com [caribjscitech.com]
- 12. japsonline.com [japsonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. support.waters.com [support.waters.com]
- 17. mdpi.com [mdpi.com]
- 18. hpst.cz [hpst.cz]
- 19. agilent.com [agilent.com]
- 20. separationmethods.com [separationmethods.com]
- 21. Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates [sigmaaldrich.com]
- 22. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 25. csfarmacie.cz [csfarmacie.cz]
- 26. ptfarm.pl [ptfarm.pl]
- 27. researchgate.net [researchgate.net]
- 28. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 31. saudijournals.com [saudijournals.com]
A Comparative Guide to the Biological Activities of Substituted Indazole Analogs
The indazole scaffold has solidified its position as a "privileged structure" in the landscape of medicinal chemistry. This bicyclic heteroaromatic ring system is the cornerstone of numerous compounds exhibiting a remarkable breadth of biological activities.[1][2] The inherent versatility of the indazole nucleus allows for extensive chemical modification, giving rise to a vast library of analogs with finely tuned pharmacological profiles. Notably, this scaffold is present in several FDA-approved anticancer drugs, including Pazopanib and Axitinib, underscoring its clinical significance.[1][3][4]
This guide offers a comparative analysis of substituted indazole analogs, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into structure-activity relationships (SAR), present quantitative experimental data, and provide detailed protocols for key biological assays to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Anticancer Activity: Targeting the Engines of Malignancy
Substituted indazoles have emerged as a powerful class of anticancer agents, primarily through their ability to inhibit protein kinases that are critical for tumor growth, proliferation, and survival.[3][5] Kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase (JAK), are often dysregulated in cancer, making them prime targets for therapeutic intervention.[5]
Comparative Analysis of Anticancer Potency
The antiproliferative activity of indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of substituted indazoles, illustrating the impact of different substitution patterns on their anticancer efficacy.
| Compound ID | Key Substituents | Target Cancer Cell Line | IC50 (µM) | Primary Target(s) | Reference |
| Compound 2f | 6-(4-ethylpiperazin-1-yl)pyridin-3-yl at C6, -(E)-3,5-dimethoxystyryl at C3 | 4T1 (Breast Cancer) | 0.23 | Induces apoptosis, reduces MMP9 | [6] |
| Compound 93 | 3-(pyrrolopyridin-2-yl) | HL60 (Leukemia) | 0.0083 | Not specified | [7] |
| Compound 107 | 1H-indazole derivative | L858R/T790M mutant EGFR | 0.07 | EGFR Kinase | [7] |
| Entrectinib (127) | 3-aminoindazole derivative | ALK-positive cell lines | 0.012 | ALK | [7] |
| Compound 6i | Indazole-pyrimidine based | HUVEC | 1.37 | VEGFR-2 | [8] |
| Compound 13i | Indazole-pyrimidine with sulfonamide | Not specified | 0.0345 | VEGFR-2 | [5] |
| Compound 10 | 3-ethynyl-1H-indazole | Not specified | 0.361 | PI3Kα | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C3 and C6: As demonstrated by compound 2f, bulky and functionally rich substituents at the C3 and C6 positions can significantly enhance antiproliferative activity.[6] The piperazine moiety, in particular, is a common feature in potent kinase inhibitors.
-
Hinge-Binding Motif: The indazole core itself is a well-established hinge-binding motif for many kinases, forming crucial hydrogen bonds within the ATP-binding pocket.[10]
-
Target Specificity: Strategic modifications can steer the inhibitory activity towards specific kinases. For instance, the addition of a sulfonamide group in compound 13i resulted in potent VEGFR-2 inhibition.[5] Similarly, 3-ethynyl-1H-indazoles have been identified as inhibitors of the PI3K/AKT/mTOR pathway.[9]
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a common target for indazole-based anticancer agents like Pazopanib. Inhibition of VEGFR-2 blocks downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for angiogenesis and tumor cell proliferation.[5]
Caption: VEGFR-2 signaling pathway and its inhibition by indazole analogs.
Anti-inflammatory Activity: Quenching the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[11][12] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[13]
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory potential of indazole analogs is often assessed by their ability to inhibit COX-2 activity, with IC50 values indicating their potency.
| Compound | Key Substituents | IC50 for COX-2 Inhibition (µM) | Reference |
| Indazole | Unsubstituted | 23.42 | [11] |
| 5-Aminoindazole | Amino group at C5 | 12.32 | [11] |
| 6-Nitroindazole | Nitro group at C6 | Not specified, but showed significant inhibition | [11] |
Structure-Activity Relationship (SAR) Insights:
-
Electron-Donating Groups: The presence of an electron-donating group, such as the amino group in 5-aminoindazole, appears to enhance COX-2 inhibitory activity compared to the unsubstituted indazole.[11]
-
Inhibition of Pro-inflammatory Cytokines: Beyond COX-2 inhibition, some indazole derivatives also suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), contributing to their overall anti-inflammatory effect.[11][12][14]
Antimicrobial Activity: A New Frontier in Fighting Infections
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indazole derivatives have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[15][16] Their mechanism of action can vary, with some analogs targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[17]
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of indazole analogs is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[18][19]
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Compound M6 | Staphylococcus aureus | 3.90 | [16] |
| Compound M6 | Saccharomyces cerevisiae | 1.95 | [16] |
| Compound M6 | Candida tropicalis | 1.95 | [16] |
| Compound 5j | Bacillus megaterium | Not specified, zone of inhibition 1.6 cm | [15][20] |
| Compound 5i | Xanthomonas campestris | Not specified, zone of inhibition 2.3 cm | [15][20] |
Structure-Activity Relationship (SAR) Insights:
-
Broad Spectrum Potential: As seen with compound M6, specific substitution patterns can lead to broad-spectrum antimicrobial activity against both bacteria and fungi.[16]
-
Lipophilicity and Substituents: The nature and position of substituents on the indazole ring can influence the compound's ability to penetrate microbial cell walls and interact with its target. Aromatic and heteroaromatic substitutions are commonly explored to enhance antimicrobial potency.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.
Experimental Workflow Visualization
Caption: General experimental workflow for in vitro biological activity assessment.
Protocol 1: MTT Assay for Anticancer Activity
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted indazole analogs
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[22]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[22][23]
-
Compound Treatment: Prepare serial dilutions of the indazole analogs. Replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).[23]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[22]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22][23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2 by monitoring the appearance of a fluorescent product.[13]
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Substituted indazole analogs
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control[13]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mix containing COX Assay Buffer and the fluorometric probe.
-
Inhibitor Addition: Add the indazole analogs at various concentrations to the wells. Include wells for a no-inhibitor control and a positive control.[13]
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.
-
Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for each compound.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[24]
-
Substituted indazole analogs
-
96-well sterile microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).[18]
-
Compound Dilution: Prepare serial twofold dilutions of the indazole analogs in the broth medium in the wells of a 96-well plate.[25]
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.[18]
Conclusion
The indazole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities of substituted indazole analogs, spanning anticancer, anti-inflammatory, and antimicrobial effects, highlight the immense potential of this chemical class. By understanding the structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of indazole-based compounds. This guide provides a foundational framework to aid in these endeavors, fostering the rational design and evaluation of the next generation of indazole-derived drugs.
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The Gold Standard Under Scrutiny: A Comparative Guide to Absolute Structure Confirmation of Indazoles via X-ray Crystallography
Introduction: The Indisputable Need for Absolute Configuration in Indazole Drug Development
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] The introduction of chirality into these molecules exponentially increases their complexity and potential efficacy. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[4] Therefore, the unambiguous determination of a chiral indazole's absolute configuration —the precise three-dimensional arrangement of its atoms—is not merely an academic exercise; it is a critical, non-negotiable step in ensuring drug safety and efficacy.
For decades, single-crystal X-ray crystallography (SC-XRD) has been hailed as the definitive "gold standard" for this purpose.[4][5][6] It offers a direct visualization of the molecular structure, providing what is often considered incontrovertible proof. However, the path to a high-quality crystal is not always straightforward, and alternative spectroscopic and computational methods have emerged as powerful complements, and in some cases, necessary substitutes.[7][8]
This guide provides a comprehensive comparison of SC-XRD with leading alternative techniques for the absolute structure confirmation of chiral indazoles. We will delve into the core principles, provide field-proven experimental insights, and present a logical framework for selecting the most appropriate method for your research needs.
Part 1: The Definitive Answer—Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD remains the most powerful and direct method for determining the 3D structure of molecules, including the absolute configuration of all stereogenic centers.[5][6][9] Its power lies in its ability to generate a precise map of electron density from the diffraction of X-rays by an ordered crystal lattice.
Core Principles: Anomalous Dispersion and the Flack Parameter
While a standard diffraction experiment reveals the connectivity and relative stereochemistry, determining the absolute configuration hinges on a subtle physical phenomenon known as anomalous dispersion (or resonant scattering).[7][10]
Normally, X-rays scatter from an atom's electrons with a predictable phase shift. However, when the energy of the incident X-ray beam is close to the absorption edge of an atom in the crystal, an additional, anomalous phase shift occurs.[10][11][12] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs or Friedel pairs) should be identical.[10][13] The minute differences in intensity between these pairs hold the key to the molecule's true handedness.
This is quantified during the structure refinement process by the Flack parameter , x.[13]
-
A Flack parameter close to 0 (with a small standard uncertainty) indicates that the refined atomic arrangement correctly represents the absolute configuration of the crystal.
-
A value close to 1 suggests that the inverted structure is correct.
-
A value near 0.5 often points to a racemic twin, where the crystal is composed of equal amounts of both enantiomers.[13]
For typical organic molecules like indazoles, which are composed of light atoms (C, H, N, O), the anomalous scattering effect is weak. The presence of a "heavier" atom (e.g., Phosphorus, Sulfur, or a Halogen like Bromine) significantly enhances this effect, making the determination more robust.[7][14]
The SC-XRD Experimental Workflow
The journey from a powdered sample to a confirmed absolute structure is a multi-step process that demands patience and precision.
Diagram 1: SC-XRD Workflow for Absolute Configuration A step-by-step workflow from sample preparation to final structure validation.
Protocol 1: A Generalized Approach to Crystallization and SC-XRD Analysis
This protocol outlines the critical steps. Note that crystallization, in particular, is often more of an art than a science and requires extensive screening.
1. Material Preparation & Crystallization (The Primary Hurdle)
- Purity is Paramount: Start with the highest purity material available (>98%). Impurities can inhibit crystal nucleation and growth.
- Solubility Screening: Systematically test the solubility of your indazole derivative in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane, water). The ideal solvent is one in which the compound is moderately soluble.[15]
- Common Crystallization Techniques:
- Slow Evaporation: Dissolve the compound in a suitable solvent in a vial with a loose cap or pierced parafilm. Allow the solvent to evaporate slowly over days or weeks.[15][16] This is often the simplest starting point.
- Vapor Diffusion: This is a highly effective method for small quantities.[15][17] Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a "poor" solvent (the precipitant, e.g., hexane) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[16][17]
- Anti-Solvent Crystallization: Add a poor solvent dropwise to a saturated solution of the compound in a good solvent until turbidity is observed, then allow it to stand.[16][18]
- Troubleshooting: If crystallization fails, consider co-crystallization with a suitable achiral former, which can provide a lattice framework to facilitate ordering.[18][19]
2. Data Collection
- Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically 0.1-0.3 mm in each dimension.[14]
- Mounting: Carefully mount the crystal on a loop or glass fiber and place it on the diffractometer goniometer head. For sensitive crystals, this is often done under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
- Diffraction: Collect a full sphere of diffraction data using either a copper (Cu Kα, λ=1.54 Å) or molybdenum (Mo Kα, λ=0.71 Å) X-ray source. Copper radiation is generally preferred for absolute configuration of light-atom structures as it enhances the anomalous dispersion effect.[10][14]
3. Structure Solution and Refinement
- Data Processing: The raw diffraction images are processed to yield a list of reflection intensities and their positions.
- Structure Solution: Software is used to solve the "phase problem" and generate an initial electron density map, revealing the molecular structure.
- Refinement: The initial model is refined against the experimental data using a least-squares method. This process optimizes atomic positions and thermal parameters.
- Absolute Structure Assignment: The final refinement step involves calculating the Flack parameter using the anomalous signal from the Bijvoet pairs.[13] A conclusive value near 0 or 1 provides a high-confidence assignment.
Part 2: Comparative Analysis—When Crystals Won't Cooperate
The primary limitation of SC-XRD is its absolute requirement for a high-quality single crystal, which can be difficult or impossible to obtain for many compounds, especially early-stage drug candidates that may be oils or amorphous solids.[4] In these scenarios, a combination of spectroscopic and computational methods provides a powerful alternative.
The Alternatives: A Spectroscopic and Computational Toolkit
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[20][21] It is a solution-phase technique, eliminating the need for crystallization.[8] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted for a specific enantiomer using Density Functional Theory (DFT) calculations.[4][22] A match in the pattern of positive and negative bands confirms the structure.
-
Electronic Circular Dichroism (ECD): Analogous to VCD, ECD measures the differential absorption of circularly polarized UV-Vis light, corresponding to electronic transitions.[23] Like VCD, it is a solution-phase technique that relies on comparison with DFT-calculated spectra to assign the absolute configuration.[24][25] It is particularly useful for molecules containing chromophores.
-
NMR with Chiral Derivatizing Agents (CDAs): This technique involves reacting the chiral indazole (e.g., containing an alcohol or amine) with an enantiomerically pure CDA, such as Mosher's acid.[26] This reaction creates a mixture of diastereomers, which, unlike enantiomers, have distinct NMR spectra.[27][28] By analyzing the differences in chemical shifts (e.g., in ¹H or ¹⁹F NMR) between the two diastereomers and applying an empirical conformational model, the absolute configuration of the original stereocenter can be deduced.[29][30]
Head-to-Head Comparison
The choice of method is a strategic decision based on sample properties, available resources, and the required level of confidence.
| Parameter | Single-Crystal X-ray Crystallography (SC-XRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Definitive Nature | Unambiguous / "Gold Standard" [4][5] | Inferential (requires computation) | Inferential (requires computation) | Inferential (relies on model) |
| Sample State | Single Crystal Required | Solution or Liquid[8] | Solution | Solution |
| Sample Amount | < 1 mg (for a single crystal) | 1-10 mg | < 1 mg | 1-5 mg |
| Purity Requirement | High chemical purity | High chemical purity | High chemical purity | Moderate (impurities must not react) |
| Enantiomeric Purity | High (>95%) | Not strictly required[8] | High (>95%) | Not required (for analysis) |
| Computational Need | Minimal (for standard refinement) | Essential (DFT) [22] | Essential (TDDFT) [25][31] | Minimal (relies on empirical models) |
| Key Limitation | Absolute need for a good crystal [4] | Computationally intensive; sensitive to conformation | Requires a chromophore; sensitive to conformation | Requires a suitable functional group for derivatization |
| Time to Result | Days to weeks (dominated by crystallization) | 1-3 days (including computation) | 1-3 days (including computation) | < 1 day |
Diagram 2: Decision-Making Framework for Absolute Configuration A logical guide to selecting the appropriate analytical method.
Conclusion: An Integrated Strategy
For the absolute structural confirmation of novel chiral indazoles, single-crystal X-ray crystallography remains the unparalleled gold standard , providing the most definitive and trusted results.[5][6] Its ability to deliver a direct, unambiguous 3D structure is the reason it is the benchmark against which all other methods are validated. The primary investment in this technique is the time and effort required to obtain suitable crystals.
However, in the fast-paced environment of drug discovery, pragmatism is key. When crystallization proves to be a bottleneck, VCD and ECD spectroscopy , backed by robust DFT calculations, offer a reliable and powerful path forward.[4][32] These solution-phase methods are particularly valuable as they reflect the molecule's structure in a more biologically relevant state. For molecules with appropriate handles, NMR with chiral derivatizing agents provides a rapid, albeit model-dependent, assessment.
Ultimately, a senior scientist's best strategy is an integrated one. Pursue crystallization for SC-XRD as the primary goal for definitive confirmation. In parallel, leverage VCD or ECD to gain high-confidence assignments on non-crystalline material, ensuring that project momentum is never stalled by the challenging, yet rewarding, pursuit of the perfect crystal.
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- 8. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules | Semantic Scholar [semanticscholar.org]
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- 22. spectroscopyeurope.com [spectroscopyeurope.com]
- 23. Electronic Circular Dichroism | Encyclopedia MDPI [encyclopedia.pub]
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- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 28. researchgate.net [researchgate.net]
- 29. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 31. pubs.acs.org [pubs.acs.org]
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Mastering Regioselectivity: A Guide to Kinetic vs. Thermodynamic Control in Indazole Alkylation
Introduction: The Indazole Conundrum
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in numerous therapeutic agents, from kinase inhibitors like Pazopanib to novel anti-inflammatory drugs.[1][2][3] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of these molecules. However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to a significant synthetic challenge: controlling the regioselectivity of the alkylation to favor one isomer over the other.[1][2] Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2-substituted products, complicating purification and reducing the overall yield of the desired compound.[2][4]
This guide provides an in-depth comparison of the strategies used to achieve regioselective N1 or N2 alkylation. We will explore how the principles of kinetic and thermodynamic control can be expertly manipulated through the careful selection of reagents and reaction conditions. By understanding the causality behind these experimental choices, researchers can move from unpredictable mixtures to high-yielding, selective transformations.
The Two Paths of Alkylation: A Conceptual Overview
The regiochemical outcome of indazole alkylation hinges on the competition between two pathways, one leading to the N1-alkylated product and the other to the N2-alkylated product. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[1][5][6] This intrinsic stability difference is the foundation for achieving thermodynamic control.
-
Thermodynamic Control favors the most stable product. These reactions are typically run under conditions that allow for equilibration, such as higher temperatures and longer reaction times. The product distribution reflects the relative Gibbs free energies of the products.[7][8][9] In the case of indazole, this usually leads to the N1-isomer .[1][5]
-
Kinetic Control favors the product that is formed fastest. This pathway has a lower activation energy.[9][10] Reactions under kinetic control are often run at lower temperatures and are irreversible, trapping the product ratio that is determined by the difference in transition state energies. This can often lead to the formation of the less stable N2-isomer .
The interplay of factors including the base, solvent, temperature, and the steric and electronic nature of substituents on the indazole ring determines which pathway is dominant.[1][5][11]
Caption: Conceptual pathways for indazole alkylation.
Achieving Thermodynamic Control: The Path to N1-Alkylation
The N1-substituted indazole is typically the more thermodynamically stable regioisomer.[1][6] Therefore, reaction conditions that permit equilibration between the N1 and N2 products, or that proceed via a mechanism that inherently favors the more stable outcome, will yield the N1-isomer with high selectivity.
Causality Behind N1-Selectivity: The NaH/THF System
A widely successful and robust method for achieving high N1-selectivity is the use of sodium hydride (NaH) as the base in an aprotic, non-polar solvent like tetrahydrofuran (THF).[1][3][11] The high selectivity observed under these conditions is attributed to the nature of the sodium indazolide salt formed after deprotonation.
The prevailing hypothesis suggests the formation of a tight ion pair between the indazolide anion and the Na⁺ cation.[11] In a solvent like THF, the cation is not well-solvated and remains closely associated with the anion. It is proposed that the Na⁺ cation coordinates with the lone pair on the N2 nitrogen and, if present, a chelating group at the C3 position (like a carbonyl), sterically and electronically directing the incoming alkylating agent to the N1 position.[2][12][13]
Caption: Workflow for selective N1-indazole alkylation.
Experimental Data: Conditions for N1-Selectivity
The NaH/THF system has proven effective for a wide range of indazole substrates and alkylating agents.
| Indazole Substrate | Alkylating Agent | Base/Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | NaH / THF | 50 | >99:1 | 89 | [1][5] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | 50 | >99:1 | 85 | [1] |
| 1H-Indazole | isobutyl bromide | NaH / THF | 50 | >99:1 | 91 | [4] |
| 3-Acetyl-1H-indazole | n-pentyl bromide | NaH / THF | 50 | >99:1 | 88 | [1] |
Protocol 1: General Procedure for Highly Selective N1-Alkylation
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent: Add anhydrous tetrahydrofuran (THF) to create a 0.1-0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium salt may be observed as a change in color or solubility.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or warm to 50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11]
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water or saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.
Harnessing Kinetic Control: The Route to N2-Alkylation
While thermodynamically less favored, the N2-alkylated indazole is a common motif in pharmacologically active molecules, such as the tyrosine kinase inhibitor pazopanib.[2] Achieving high selectivity for this isomer requires circumventing the thermodynamic pathway and operating under kinetic control.
Causality Behind N2-Selectivity: Steric and Electronic Effects
Several strategies can be employed to favor the kinetic N2 product:
-
Steric Hindrance: Introducing a bulky substituent at the C7 position of the indazole ring physically blocks the N1 position, making the N2 nitrogen the more accessible site for attack by the electrophile. Even with the N1-directing NaH/THF system, indazoles with C7-substituents like -NO₂ or -CO₂Me show excellent N2-selectivity.[1][3][5]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) often shows a strong preference for the N2-isomer.[1][14] The mechanism is distinct from standard Sₙ2 alkylations and the transition state leading to the N2 product is often lower in energy.
-
Specialized Reagents: Certain alkylating agents, such as alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., TfOH), have been shown to provide exceptional N2 selectivity with no detectable N1 isomer.[15][16] Quantum mechanical studies suggest this is due to the reaction proceeding through the more stable 1H-indazole tautomer, where N2 is the only available nucleophilic nitrogen, and a higher energy barrier for the alternative pathway involving the less stable 2H-tautomer.[15]
Caption: Generalized energy profile for indazole alkylation.
Experimental Data: Conditions for N2-Selectivity
| Indazole Substrate | Alkylating Agent | Conditions | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentanol | PPh₃, DIAD / THF | RT | 1:2.5 | 78 (total) | [1][6] |
| 7-Nitro-1H-indazole | n-pentyl bromide | NaH / THF | 50 | 4:96 | 89 | [1][5] |
| 1H-Indazole | Methyl 2,2,2-trichloroacetimidate | TfOH / Dioxane | 100 | <1:99 | 95 | [15] |
| 7-Methyl-1H-indazole | n-pentyl bromide | NaH / THF | 50 | 1:1.3 | 91 | [5] |
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
-
Setup: To a solution of the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. A color change and/or formation of a precipitate is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude mixture will contain the product and triphenylphosphine oxide.
-
Purification: Purify the crude material directly by flash column chromatography. The less polar N2-isomer typically elutes before the N1-isomer.
At a Glance: Selecting Your Reaction Conditions
| Parameter | To Favor N1 (Thermodynamic) | To Favor N2 (Kinetic) | Rationale |
| Base | Strong, non-coordinating (e.g., NaH) | Weaker bases (K₂CO₃, Cs₂CO₃) can give mixtures; often not the primary driver for N2. | NaH forms a tight ion pair directing to N1.[11] |
| Solvent | Non-polar aprotic (e.g., THF) | Polar aprotic (e.g., DMF) can give mixtures; solvent choice is method-dependent. | THF promotes the tight ion pair for N1-selectivity.[1] |
| Temperature | Higher temperatures (RT to 50°C+) | Lower temperatures (0°C to RT) | Higher temperatures allow for equilibration to the more stable N1 product.[7][9] |
| Substituents | Electron-donating or neutral groups. C3-chelating groups (-CO₂Me). | Bulky C7-substituents (-NO₂, -CO₂Me, -Alkyl). | C7-substituents sterically block the N1 position.[1][3][5] |
| Methodology | Standard Sₙ2 with NaH/THF | Mitsunobu Reaction; Acid-catalyzed reaction with trichloroacetimidates. | These methods proceed via different mechanisms with transition states that favor N2 formation.[1][15] |
Analytical Confirmation: Distinguishing N1 from N2 Isomers
Unequivocal structural assignment of the N1 and N2 regioisomers is crucial. This is reliably achieved using 2D NMR spectroscopy, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1][6]
-
N1-Alkylated Isomer: A key correlation is observed between the protons on the carbon attached to the nitrogen (the N-CH₂) and the C7a carbon of the indazole ring.[1][6]
-
N2-Alkylated Isomer: A key correlation is observed between the protons on the N-CH₂ and the C3 carbon of the indazole ring.[1][6]
Conclusion
The regioselective alkylation of indazoles is not a matter of chance, but a controllable process governed by the fundamental principles of kinetic and thermodynamic control. For drug development professionals and synthetic chemists, mastering this control is essential for efficient and scalable synthesis. By selecting conditions that favor the formation of a tight sodium-indazolide ion pair (NaH/THF), one can reliably access the thermodynamically favored N1-isomer. Conversely, by employing strategies that sterically encumber the N1 position or by utilizing alternative mechanistic pathways like the Mitsunobu reaction, one can achieve high selectivity for the kinetically favored N2-isomer. The experimental data and protocols provided herein serve as a validated guide for researchers to confidently navigate the indazole alkylation landscape and achieve their desired synthetic outcomes.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. fiveable.me [fiveable.me]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. 2H-Indazole synthesis [organic-chemistry.org]
Introduction: The Indazole Scaffold and the Imperative for Analytical Rigor
## A Guide to Orthogonal Cross-Validation of Analytical Data for Novel Indazole Derivatives
Indazole and its derivatives represent a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with applications ranging from oncology to neuroprotection.[1] The synthesis of a novel indazole derivative is a significant step in the drug discovery process; however, the molecule's potential is only as reliable as its characterization. Unambiguous confirmation of a compound's identity, purity, and structure is not merely a procedural formality but a fundamental requirement for advancing a candidate.[2][3] Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and serious safety concerns.
This guide provides a comprehensive framework for the cross-validation of analytical data for novel indazole derivatives. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, demonstrating how a multi-faceted, orthogonal approach creates a self-validating system. This ensures the highest degree of scientific integrity and provides the trustworthy data package required for regulatory submissions and further development.[4][5]
The Principle of Orthogonal Cross-Validation
The central tenet of robust analytical science is that no single method is infallible. Each technique interrogates a molecule based on different physicochemical principles. Cross-validation is the process of confirming that a validated analytical method produces consistent and reliable results under varied conditions.[5] An orthogonal approach takes this a step further by employing multiple, mechanistically distinct methods to measure the same attributes. For a novel indazole, this means that the molecular structure proposed by Nuclear Magnetic Resonance (NMR) must be consistent with the molecular weight determined by Mass Spectrometry (MS) and the empirical formula from Elemental Analysis. Similarly, the purity assessed by High-Performance Liquid Chromatography (HPLC) validates the integrity of the sample used for spectroscopic analysis. This synergy between techniques provides a powerful, self-reinforcing confirmation of the molecule's identity and quality.
The following diagram illustrates the interdependent nature of this orthogonal workflow.
Fig. 1: Orthogonal Cross-Validation Workflow
Pillar 1: Unambiguous Structural Elucidation
The first objective is to determine the precise chemical structure. NMR and MS are the primary tools for this task.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Why it's authoritative: NMR is unparalleled for determining the covalent framework of a molecule. It provides direct evidence of the carbon-hydrogen skeleton and the connectivity between atoms. For substituted indazoles, 2D NMR techniques are not optional; they are essential for unequivocally assigning the positions of substituents on the bicyclic ring system.[6][7]
Key Experiments & Their Causality:
-
¹H NMR: Provides the number of distinct protons, their chemical environment, and proximity to other protons (through spin-spin coupling). For indazoles, this helps define the substitution pattern on the aromatic ring.
-
¹³C NMR & DEPT-135: Identifies the number of unique carbon environments and classifies them as CH, CH₂, or CH₃ groups (DEPT-135). This confirms the carbon count and type.
-
2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within a spin system, such as those on the benzene ring portion of the indazole.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away. This is how you connect fragments, identify quaternary (non-protonated) carbons, and crucially, confirm the exact position of a substituent on the indazole ring by observing a correlation from a substituent's proton to a specific ring carbon.[7]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh ~5-10 mg of the purified indazole derivative directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often an excellent choice for indazoles as it can solubilize a wide range of polarities and the N-H proton of the indazole ring is often clearly visible.[6]
-
Dissolution: Gently vortex or sonicate the sample until fully dissolved. Visually inspect for any particulate matter.
-
Analysis: Acquire a full suite of experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC).
B. High-Resolution Mass Spectrometry (HRMS)
Why it's authoritative: While NMR defines the structure, HRMS provides an extremely precise measurement of the compound's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition (the exact number of C, H, N, O, etc.), which serves as a powerful independent confirmation of the molecular formula deduced from NMR.[8]
Experimental Protocol: HRMS Sample Preparation (Electrospray Ionization - ESI)
-
Stock Solution: Prepare a dilute stock solution of the sample (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.
-
Working Solution: Further dilute the stock solution to a final concentration of ~1-10 µg/mL using the mobile phase solvent.
-
Infusion: The sample is typically introduced into the mass spectrometer via direct infusion or through an LC system. ESI is a soft ionization technique well-suited for many heterocyclic compounds.[9]
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode. The instrument measures the m/z to at least four decimal places. The observed mass should be within 5 ppm of the calculated theoretical mass for the proposed molecular formula.
Pillar 2: Identity and Purity Confirmation
Once the structure is confidently proposed, its purity and empirical formula must be verified.
A. High-Performance Liquid Chromatography (HPLC)
Why it's authoritative: HPLC is the gold standard for assessing the purity of a new chemical entity.[10][11] It separates the target compound from impurities, such as starting materials, byproducts, or degradation products. Using a photodiode array (PDA) or diode array detector (DAD) adds another layer of validation by providing the UV-Vis spectrum of the peak, which acts as a characteristic fingerprint.
Key Validation Parameters (ICH Q2(R1)):
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[4][12] This is demonstrated by the separation of the main peak from all other impurity peaks.
-
Purity Assessment: The area percentage of the main peak relative to the total area of all peaks provides the purity value (e.g., >99.5%).
-
Peak Purity Analysis: A DAD allows for the comparison of UV spectra across a single chromatographic peak. A spectrally pure peak suggests that a single component is eluting, reinforcing its identity.
Experimental Protocol: Generic HPLC Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point for many indazole derivatives.[13]
-
Mobile Phase: A gradient method is often required to resolve impurities with different polarities. A typical system would be:
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Acid.[10]
-
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of B over 15-20 minutes to elute all components.
-
Detection: Set the DAD to collect data across a range (e.g., 210-400 nm) and select a specific wavelength for quantification where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent at a concentration of ~0.5-1.0 mg/mL. Ensure it is fully dissolved and filtered before injection.
B. Elemental Analysis (CHN)
Why it's authoritative: This technique provides a fundamental, quantitative measure of the mass percentages of Carbon, Hydrogen, and Nitrogen in the compound.[14][15] It serves as a final, independent check on the molecular formula determined by HRMS and NMR. The experimental percentages must align with the theoretical percentages calculated from the proposed formula.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A very small amount of highly purified, dry sample (1-3 mg) is accurately weighed into a tin capsule.
-
Combustion: The sample is combusted at high temperatures (~900-1000 °C) in a stream of oxygen.
-
Analysis: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Comparison: The measured weight percentages of C, H, and N are compared to the theoretical values. A match within ±0.4% is considered acceptable confirmation.
Synthesizing the Data: The Cross-Validation Matrix
The power of this approach lies in the integration of all data points. The following diagram illustrates the logical relationships, and the table summarizes how the results from each technique must corroborate one another.
Fig. 2: Data Corroboration Logic
Table 1: Cross-Validation Data Comparison for a Hypothetical Novel Indazole Derivative
| Attribute | NMR Spectroscopy | High-Resolution MS | HPLC-DAD | Elemental Analysis | Required Agreement |
| Identity/Structure | Defines full covalent structure, connectivity, and stereochemistry. | Provides molecular formula (e.g., C₁₅H₁₂N₄O₂). | Consistent retention time and UV-Vis spectrum match with reference. | N/A | The structure from NMR must match the formula from HRMS. |
| Molecular Formula | Inferred from ¹³C count and ¹H integration. | Measured mass must be within 5 ppm of calculated mass for the proposed formula. | N/A | Provides empirical formula (e.g., %C, %H, %N). | HRMS formula must match the theoretical % composition within ±0.4%. |
| Purity | Absence of significant impurity signals. | Absence of other significant m/z peaks. | Quantitative purity value (e.g., 99.6% by area). | N/A | High purity by HPLC confirms that NMR/MS/EA data are representative of the target compound. |
Conclusion
The rigorous characterization of a novel indazole derivative is a non-negotiable step in drug development. By adopting an orthogonal cross-validation strategy, researchers can build a robust, self-validating data package. This approach, grounded in the complementary strengths of NMR, HRMS, HPLC, and Elemental Analysis, ensures that the structural assignment is correct, the purity is accurately known, and the molecular formula is confirmed through multiple independent techniques. This level of analytical diligence not only satisfies regulatory expectations but, more importantly, provides a solid and trustworthy foundation for all subsequent research and development efforts.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. database.ich.org [database.ich.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. mdpi.com [mdpi.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. public.pensoft.net [public.pensoft.net]
- 11. ijsra.net [ijsra.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. smithers.com [smithers.com]
- 15. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]
Safety Operating Guide
Proper Disposal of 3-bromo-1-methyl-1H-indazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous management of chemical compounds is a cornerstone of both laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-bromo-1-methyl-1H-indazole (CAS No. 326474-67-3). The procedures outlined herein are synthesized from established safety protocols for halogenated heterocyclic compounds and are designed to ensure regulatory compliance and minimize risk.
Hazard Assessment and Chemical Profile of this compound
This compound is a halogenated heterocyclic compound. Its chemical structure, featuring a bromine atom, necessitates specific handling and disposal considerations to mitigate potential environmental and health risks. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1] |
|
| Skin Irritation | Causes skin irritation.[2][3] |
|
| Eye Irritation | Causes serious eye irritation.[2][3] |
|
| Respiratory Irritation | May cause respiratory irritation.[2][3] |
|
Incompatible Materials: To prevent potentially hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][4][5]
Hazardous Decomposition Products: Under fire conditions, this compound can decompose to produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[2][4] The formation of hydrogen bromide is a key concern as it is a highly corrosive gas.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling or disposing of this compound, it is imperative that all laboratory personnel are outfitted with the appropriate PPE. The rationale for each piece of equipment is to create a barrier between the individual and the chemical, preventing exposure through all potential routes: inhalation, dermal contact, and ocular contact.
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[5] | Protects against splashes of solutions containing the compound and from airborne solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | Prevents direct skin contact, which can cause irritation.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron.[5] | Protects personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] | Minimizes the inhalation of the compound, especially if it is in a powdered form or if aerosols are generated.[2][3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should this compound or its containers be disposed of in general waste or down the drain.[2]
Waste Segregation: The Critical First Step
The proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound is a halogenated organic compound .[7] As such, it must be collected in a designated waste container separate from non-halogenated organic waste.[8][9][10][11]
Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases disposal costs.[9][10][12] Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[13][14]
Waste Collection and Labeling
-
Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container with a secure screw-top cap that is compatible with the chemical.[8]
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste: Halogenated Organic Solids" and should list "this compound" as a constituent. Include the approximate quantity of the waste.
-
Transfer: Carefully transfer the waste material into the designated container, avoiding the creation of dust.[4][15] If transferring a solution, use a funnel to prevent spillage.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2][8]
Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[2][4] For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[5]
-
Collect and Dispose: Place the spilled material and any contaminated absorbent into the designated halogenated hazardous waste container.[2][4]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Final Disposal via Professional Services
The ultimate disposal of this compound must be conducted by a licensed and accredited professional waste disposal service.[5][11] These services are equipped to handle and treat hazardous chemical waste in compliance with all federal, state, and local regulations. The most common method for the final destruction of halogenated organic compounds is high-temperature incineration.[7][9]
By adhering to these rigorous protocols, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental responsibility. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.
References
- 1. 3-Bromo-1-methylindazole 97 326474-67-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.es [fishersci.es]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-fount.com [bio-fount.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. researchgate.net [researchgate.net]
- 14. norden.org [norden.org]
- 15. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-bromo-1-methyl-1H-indazole
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The handling of specialized compounds like 3-bromo-1-methyl-1H-indazole, a halogenated heterocyclic compound, requires more than just a standard lab coat and gloves; it necessitates a comprehensive safety strategy rooted in a clear understanding of its potential hazards. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each procedural step and personal protective equipment (PPE) choice. Our primary objective is to create a self-validating system of safety that protects personnel, ensures experimental integrity, and fosters a culture of uncompromising safety in the laboratory.
Hazard Assessment: The Foundation of Your PPE Strategy
Understanding the "why" behind each piece of PPE is critical. The toxicological properties of many research chemicals, including this compound, have not been exhaustively investigated.[1] Therefore, we must adopt a precautionary principle, treating the compound with the caution merited by its chemical class and available data.
Structurally similar compounds, such as other bromo-indazoles, are known to cause significant irritation and toxicity. Key hazards associated with this class of chemicals include:
-
Serious Eye Irritation: Can cause serious eye irritation (H319).[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation (H335), particularly when handled as a dust or powder.[2][3][4]
-
Acute Oral Toxicity: Some analogs are classified as toxic or harmful if swallowed (H301/H302).[3][5]
The primary routes of exposure are inhalation of the dust, direct skin or eye contact, and accidental ingestion.[2] Our PPE and handling protocols are designed specifically to interrupt these exposure pathways.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all exercise. It is the final barrier between the researcher and the chemical hazard. The following table summarizes the essential PPE for handling solid this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant Gloves | Type: Nitrile or Neoprene gloves are recommended.[6] Rationale: Provides a robust barrier against skin contact. Given that skin irritation is a known hazard, glove integrity is paramount.[2][4] Always inspect gloves for tears or holes before use and practice double-gloving for added protection.[7] Change gloves immediately if contamination is suspected. |
| Eyes/Face | Safety Goggles & Face Shield | Type: Tightly fitting chemical splash goggles are mandatory. A full-face shield must be worn over the goggles.[8][9] Rationale: This dual protection is critical. Goggles protect against dust particles and splashes, while the face shield provides a secondary barrier for the entire face. The compound is classified as a serious eye irritant.[10] |
| Body | Laboratory Coat / Chemical-Resistant Apron | Type: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[8][11] Rationale: Protects skin and personal clothing from contamination by dust or splashes.[2] |
| Respiratory | NIOSH-approved Respirator | Type: An N95-rated (or better) particulate respirator is required if handling the powder outside of a certified chemical fume hood.[6][12] Rationale: The primary inhalation hazard is airborne dust.[1] A respirator minimizes the risk of inhaling particles that can cause respiratory tract irritation.[2][4] All work with the solid should ideally be performed within a fume hood to eliminate this risk. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring safety.
Step 1: Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood, to contain any dust or vapors.[6][8]
-
Verify Equipment: Ensure that the fume hood is functioning correctly and that an eyewash station and safety shower are immediately accessible and unobstructed.[4]
-
Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present to avoid moving in and out of the work area.
-
PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.
Step 2: Handling the Compound
-
Minimize Dust: Handle the solid material carefully to avoid the formation and dispersal of dust.[1][9] Use tools like spatulas gently.
-
Avoid Contact: At all times, avoid direct contact with skin, eyes, and clothing.[1][2]
-
Portioning: If transferring or weighing the compound, do so on a disposable weigh boat within the fume hood.
-
Container Management: Keep the primary container of this compound tightly sealed when not in use.[3]
Step 3: Post-Handling and Decontamination
-
Clean Up: Decontaminate the work surface thoroughly after completion of the task.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[3]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][10] The container must be kept tightly closed.[4]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Assess: For a small, manageable spill, trained personnel wearing full PPE (including respiratory protection) should proceed.
-
Contain & Clean: Carefully sweep up the solid material, avoiding dust generation.[1][10] Place the material into a sealed, labeled container for hazardous waste disposal.[2] Do not let the product enter drains.[1]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[13][14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][14]
Waste Disposal Protocol
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Segregation: All waste contaminated with this compound, including gloves, weigh boats, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal company.[1] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Compliance: Always follow your institution's Environmental Health and Safety (EHS) guidelines and local regulations for hazardous waste disposal.[8]
Workflow Visualization
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-ブロモインダゾール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
